4-Bromopiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromopiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPDXGMFJVJBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromopiperidine hydrochloride synthesis from piperidine
An In-depth Technical Guide to the Synthesis of 4-Bromopiperidine Hydrochloride
Abstract
4-Bromopiperidine serves as a pivotal building block in medicinal chemistry and drug development, valued for its utility in introducing the piperidine moiety into complex molecular architectures. This guide provides a detailed technical overview of a robust and scalable synthetic route to this compound, starting from the readily available precursor, piperidin-4-ol. We will dissect the core chemical transformations, emphasizing the mechanistic rationale behind procedural choices, and present a comprehensive, step-by-step protocol. The discussion extends to an alternative, multi-step protected route, offering a comparative analysis for researchers. This document is intended for chemical researchers, process chemists, and drug development professionals, providing the necessary insights for successful synthesis, purification, and characterization of this important intermediate.
Introduction: The Strategic Importance of 4-Bromopiperidine
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The functionalization of the piperidine scaffold is therefore a cornerstone of modern drug design. 4-Bromopiperidine, in its salt form for enhanced stability and handling, is a highly versatile intermediate. The bromine atom at the 4-position acts as an excellent leaving group for nucleophilic substitution reactions and a handle for various metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities.
Synthesizing 4-bromopiperidine directly from piperidine is challenging due to the high reactivity of the electron-rich ring, which leads to a lack of regioselectivity. A more strategic and reliable approach involves starting with a pre-functionalized precursor, namely piperidin-4-ol. This strategy elegantly circumvents selectivity issues and provides a direct pathway to the desired product. This guide focuses on the conversion of the hydroxyl group of piperidin-4-ol into a bromide, presenting a primary method involving direct substitution with hydrobromic acid.
Comparative Synthetic Strategies
Two principal pathways from piperidin-4-ol to this compound are prevalent in synthetic chemistry. The choice between them depends on the scale, substrate compatibility, and available resources.
-
Route A: Direct Halogenation. This is the most atom-economical approach, involving the direct reaction of piperidin-4-ol with a strong brominating acid like hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the bromide ion. The product is directly isolated as its hydrobromide salt.
-
Route B: Protection-Bromination-Deprotection. This three-step sequence offers greater control and is often employed for more sensitive or complex substrates. The piperidine nitrogen is first protected (e.g., as a tert-butyloxycarbonyl or 'Boc' carbamate), followed by bromination of the hydroxyl group under milder, non-acidic conditions. The sequence is completed by the acidic removal of the protecting group to yield the desired salt.
This guide will provide a detailed protocol for the more direct Route A and an overview of Route B for comparative purposes.
Primary Protocol: Direct Synthesis of 4-Bromopiperidine Hydrobromide (Route A)
This method leverages the direct conversion of the hydroxyl group in piperidin-4-ol to a bromide using concentrated hydrobromic acid. The reaction is typically performed under reflux conditions to drive the substitution to completion.
Principle and Mechanism
The reaction proceeds via a nucleophilic substitution (SN2 or SN1 type mechanism, depending on conditions). The key steps are:
-
Protonation of the Alcohol: The piperidine nitrogen and the hydroxyl oxygen are protonated by the strong acid (HBr). Protonation of the hydroxyl group is critical as it transforms it from a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the carbon atom bearing the leaving group, displacing the water molecule.
-
Product Formation: The resulting product is 4-bromopiperidine, which remains protonated in the acidic medium and crystallizes as the hydrobromide salt upon cooling or concentration.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Piperidin-4-ol | 101.15 | 10.0 g | 0.0989 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | ~60 mL | ~0.53 | ~5.4 |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (10.0 g, 0.0989 mol).
-
Reagent Addition: In a fume hood, carefully add 48% aqueous hydrobromic acid (60 mL) to the flask. The addition is exothermic and will generate fumes.
-
Reaction: Heat the mixture to reflux (approximately 124-126 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed (e.g., by periodically taking an aliquot, quenching with base, extracting, and spotting on silica gel).
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours. The product, 4-bromopiperidine hydrobromide, will precipitate as a solid.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether or acetone to remove residual acid and impurities.
-
Drying: Dry the white to off-white solid product under vacuum to a constant weight. A typical yield is in the range of 70-85%.
Safety Considerations
-
Hydrobromic Acid (HBr): HBr is a highly corrosive and toxic substance that can cause severe burns to the skin and eyes and damage to the respiratory tract upon inhalation.[3] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and chemical splash goggles.
-
Heating: Ensure smooth boiling by using a magnetic stirrer. Avoid overheating.
Conversion to this compound
The direct synthesis yields the hydrobromide salt. If the hydrochloride salt is specifically required, a salt exchange procedure is necessary.
-
Free Base Generation: Dissolve the crude 4-bromopiperidine hydrobromide in water and cool the solution in an ice bath. Slowly add a saturated aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) until the pH is >10. This neutralizes the HBr and deprotonates the piperidine nitrogen to generate the free base.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent under reduced pressure. Caution: The free base can be unstable and should be used promptly.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate of this compound by vacuum filtration, wash with cold solvent, and dry under vacuum.
Alternative Strategy: N-Boc Protected Route (Route B)
This route involves three distinct steps and is advantageous when milder bromination conditions are required.
-
N-Boc Protection: Piperidin-4-ol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (like triethylamine or sodium carbonate) in a solvent like DCM or methanol to yield N-Boc-piperidin-4-ol.[4]
-
Bromination: The hydroxyl group of N-Boc-piperidin-4-ol is then converted to a bromide. This avoids the harsh acidic conditions of Route A. Common reagents include phosphorus tribromide (PBr₃) in a solvent like DCM at low temperatures, or Appel reaction conditions (CBr₄ and PPh₃).[5][6]
-
Deprotection: The N-Boc protecting group is removed from N-Boc-4-bromopiperidine by treatment with a strong acid.[7] Stirring the protected compound in a solution of hydrochloric acid in a solvent like 1,4-dioxane or ethyl acetate effectively cleaves the Boc group and precipitates the final product as this compound.[7]
Product Purification and Characterization
High purity is essential for subsequent applications in drug development.
Purification
The primary method for purifying the final hydrochloride or hydrobromide salt is recrystallization .[8] A suitable solvent system (e.g., ethanol/diethyl ether or isopropanol) is chosen in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of high-purity crystals.
Analytical Characterization
The identity and purity of the final product must be confirmed through rigorous analytical methods.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Chemical shifts (δ) in ppm relative to TMS. Expect signals for the methine proton at the 4-position (adjacent to Br) and the methylene protons on the piperidine ring. Protons adjacent to the nitrogen will show characteristic shifts.[9][10] |
| ¹³C NMR | Expect distinct signals for the three unique carbon atoms in the piperidine ring. The carbon bearing the bromine (C4) will be significantly shifted. |
| Mass Spectrometry (MS) | The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The parent ion for the free base (C₅H₁₀BrN) would be observed at m/z ≈ 163 and 165. |
| Melting Point (MP) | The hydrobromide salt has a reported melting point of 199-202 °C.[2] The hydrochloride salt will have a different, distinct melting point. |
| Purity (HPLC) | Purity should be assessed using a suitable High-Performance Liquid Chromatography (HPLC) method, typically aiming for >98%.[11] |
Conclusion
The synthesis of this compound from piperidin-4-ol is a fundamental transformation for medicinal chemists. The direct bromination with hydrobromic acid represents a rapid and efficient route, yielding the hydrobromide salt which can be used directly or converted to the hydrochloride. For substrates that are sensitive to strong acids, a more controlled, albeit longer, protection-bromination-deprotection sequence is a reliable alternative. A thorough understanding of the reaction mechanisms, safety protocols, and analytical characterization is paramount to the successful and safe execution of this synthesis, enabling the advancement of drug discovery programs that rely on this versatile chemical building block.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. huarongpharma.com [huarongpharma.com]
- 9. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromopiperidine Hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for 4-bromopiperidine hydrochloride, a key building block in modern drug discovery and development. A comprehensive understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for its effective utilization in synthetic chemistry and for ensuring the integrity of resulting pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound.
Molecular Structure and Spectroscopic Overview
This compound is the salt form of the halogenated piperidine derivative. The protonation of the secondary amine in the piperidine ring enhances its solubility in polar solvents and modifies its chemical reactivity. The molecular structure dictates the spectroscopic signatures we observe.
Caption: Molecular structure of this compound.
The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure. For the purpose of this guide, spectral data for the closely related 4-Bromopiperidine hydrobromide is utilized, as it provides a scientifically sound proxy for the hydrochloride salt, with expected minor variations in the solid-state IR spectrum due to the different counter-ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the piperidine ring. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons and the appearance of signals for the N-H protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Broad Singlet | 2H | N-H₂⁺ |
| ~4.5 | Multiplet | 1H | CH-Br |
| ~3.4 | Multiplet | 2H | C₂-Hₑ, C₆-Hₑ |
| ~3.1 | Multiplet | 2H | C₂-Hₐ, C₆-Hₐ |
| ~2.4 | Multiplet | 2H | C₃-Hₑ, C₅-Hₑ |
| ~2.2 | Multiplet | 2H | C₃-Hₐ, C₅-Hₐ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative interpretation.
Interpretation:
The broad singlet observed at a significantly downfield region (around 9.0-9.5 ppm) is characteristic of the two acidic protons on the positively charged nitrogen atom (N-H₂⁺). The proton attached to the carbon bearing the bromine atom (CH-Br) appears as a multiplet around 4.5 ppm. The electron-withdrawing effect of the bromine atom deshields this proton, causing it to resonate further downfield compared to the other ring protons. The protons on the carbons adjacent to the nitrogen (C₂-H and C₆-H) are also shifted downfield due to the inductive effect of the positively charged nitrogen. These often appear as complex multiplets due to coupling with each other and with the protons on C₃ and C₅. The remaining ring protons on C₃ and C₅ resonate at a more upfield region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a common choice for amine salts, but the N-H protons will exchange with deuterium and their signal will disappear.[1] To observe the N-H protons, a solvent like DMSO-d₆ is preferable.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the N-H protons.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the 4-substituted piperidine ring, three distinct signals are expected.
| Chemical Shift (δ) (ppm) | Assignment |
| ~50 | C-Br (C₄) |
| ~45 | C-N (C₂, C₆) |
| ~35 | C-C (C₃, C₅) |
Note: This is an interpretation based on typical values for similar structures. Actual values may vary.
Interpretation:
The carbon atom directly attached to the electronegative bromine atom (C₄) is the most deshielded among the ring carbons and is expected to appear around 50 ppm. The carbon atoms adjacent to the protonated nitrogen (C₂ and C₆) are also deshielded and will resonate at a similar downfield region, typically around 45 ppm. The remaining two equivalent carbons (C₃ and C₅) are the most shielded and will appear at the most upfield position, around 35 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the range of 0-100 ppm.
-
Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the N-H stretches of the secondary ammonium salt and the C-H and C-Br vibrations.
| Frequency Range (cm⁻¹) | Vibration Type |
| 3000 - 2700 | N-H₂⁺ stretching (broad) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1620 - 1560 | N-H₂⁺ bending |
| 700 - 500 | C-Br stretching |
Note: This is a representative interpretation. The IR spectrum of 4-Bromopiperidine hydrobromide is used as a reference.[2][3]
Interpretation:
The most prominent feature in the IR spectrum of a secondary amine salt is the broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is due to the stretching vibrations of the N-H₂⁺ group.[4] This broadness is a result of strong hydrogen bonding in the solid state.[5][6] The aliphatic C-H stretching vibrations appear as sharper peaks between 2950 and 2850 cm⁻¹. Another characteristic absorption for secondary amine salts is the N-H₂⁺ bending vibration, which is typically observed in the 1620-1560 cm⁻¹ region.[7] The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, usually between 700 and 500 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Acquire a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Expected Key Fragments:
| m/z | Fragment | Notes |
| 163/165 | [M]⁺ (C₅H₁₀BrN)⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 84 | [M - Br]⁺ | Loss of a bromine radical. |
| 83 | [M - HBr]⁺ | Loss of hydrogen bromide. |
Note: The mass spectrum is typically obtained for the free base, 4-bromopiperidine, as the hydrochloride salt is not volatile.
Interpretation:
The most telling feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), separated by 2 m/z units. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[8] For 4-bromopiperidine, the molecular ion peaks would be expected at m/z 163 and 165.
A common fragmentation pathway for haloalkanes is the loss of the halogen atom.[9] In this case, the loss of a bromine radical would result in a fragment at m/z 84. Another likely fragmentation is the elimination of hydrogen bromide (HBr), leading to a fragment at m/z 83.
Caption: Key fragmentation pathways for 4-Bromopiperidine in MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample (as the free base, 4-bromopiperidine) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the environment of each atom. IR spectroscopy confirms the presence of key functional groups, particularly the secondary ammonium salt. Mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns, including the distinctive isotopic signature of bromine. Together, these analytical methods provide a robust validation of the structure and purity of this important synthetic intermediate.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. 4-Bromopiperidine Hydrobromide | C5H11Br2N | CID 2734676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Physical and chemical properties of 4-Bromopiperidine hydrochloride
An In-Depth Technical Guide to 4-Bromopiperidine Hydrochloride
Introduction
This compound is a halogenated piperidine derivative that serves as a pivotal building block in modern medicinal chemistry and organic synthesis. As a saturated heterocyclic compound, the piperidine moiety is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile synthetic handle for a wide array of chemical transformations, including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
This technical guide offers a comprehensive overview of the essential physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this intermediate. The narrative synthesizes technical data with practical insights into its handling, reactivity, and analytical characterization, providing a foundation for its effective application in research and development.
Molecular and Physicochemical Properties
This compound is the salt form of the 4-bromopiperidine free base. The hydrochloride salt enhances the compound's stability and modulates its solubility, making it a preferred form for storage and handling compared to the potentially less stable free base.[1]
The core physicochemical properties are summarized below. It is important to note that while the hydrochloride is a common salt, much of the publicly available data, such as melting point, is for the analogous hydrobromide salt.
Table 1: Physicochemical Properties of 4-Bromopiperidine and its Salts
| Property | Value | Source(s) |
| IUPAC Name | 4-bromopiperidine;hydrochloride | [2] |
| Molecular Formula | C₅H₁₀BrN · HCl | [2] |
| Molecular Weight | 200.52 g/mol | Calculated |
| Appearance | White to almost white powder or crystals | |
| Melting Point | Data for the hydrobromide salt: 199-202 °C (lit.) | [3] |
| Solubility | Soluble in water | |
| CAS Number | Data for the hydrobromide salt: 54288-70-9 | [3] |
| Hygroscopicity | Hydrochloride salts are often hygroscopic; proper storage is crucial. | [4][5] |
Spectroscopic and Analytical Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques provide a detailed fingerprint of the molecule.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Protons adjacent to the nitrogen (at C2 and C6) and the bromine (at C4) will be deshielded and appear further downfield. The presence of the acidic N-H proton of the hydrochloride salt may be observed as a broad singlet, its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR : The carbon spectrum for the free base shows distinct signals for the piperidine carbons.[2] In the hydrochloride salt, the carbons adjacent to the protonated nitrogen (C2 and C6) would experience a downfield shift due to the inductive effect of the positive charge.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key expected absorptions include C-H stretching vibrations of the saturated ring, and a prominent broad absorption corresponding to the N-H stretch of the secondary ammonium salt. The C-Br stretch typically appears in the fingerprint region.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For 4-bromopiperidine, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Chemical Properties and Reactivity
The synthetic utility of 4-bromopiperidine stems from its two primary reactive sites: the secondary amine and the carbon-bromine bond. The hydrochloride salt is generally unreactive and is primarily used as a stable precursor to the more reactive free base.
Liberation of the Free Base
For most synthetic applications, the 4-bromopiperidine free base must be generated in situ or isolated prior to reaction. This is achieved through a simple acid-base neutralization, typically by treating the hydrochloride salt with a suitable base such as sodium bicarbonate, sodium hydroxide, or an organic amine like triethylamine.[7][8][9]
Caution : The isolated 4-bromopiperidine free base can be unstable and may degrade or self-oligomerize upon prolonged storage.[8] It is often recommended to use the freshly prepared free base immediately in subsequent reactions.[10]
Key Reaction Pathways
The reactivity of the generated 4-bromopiperidine free base is illustrated below. The nitrogen atom acts as a nucleophile, while the C-Br bond is susceptible to substitution or coupling.
Caption: Key reaction pathways for 4-bromopiperidine free base.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[11][12]
-
Drug Discovery : The piperidine scaffold is a privileged structure in medicinal chemistry. The bromo-substituent allows for the introduction of diverse functionalities through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
-
API Synthesis : It serves as a key starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs), including those targeting central nervous system (CNS) disorders and viral infections.[1]
-
Agrochemicals : The pyridine and piperidine motifs are also present in many agrochemicals; the reactions of their bromo-derivatives are used to introduce functional groups that enhance biological activity.[12]
Safety and Handling
Proper handling of this compound is crucial for ensuring laboratory safety. The information provided in the Safety Data Sheet (SDS) is the primary reference for risk assessment.
-
Hazards : The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled.[13] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE) : Standard PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15] When handling the solid material where dust formation is possible, respiratory protection should be used in a well-ventilated area or fume hood.[15]
-
Storage : It should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Due to its potential hygroscopicity, storage under an inert atmosphere is recommended to maintain product integrity.[4][13]
-
Spill and Disposal : Spills should be cleaned up immediately by sweeping the solid material into a suitable container for disposal.[16] Waste should be disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol 1: Liberation of 4-Bromopiperidine Free Base
This protocol describes a standard procedure for generating the free base from its hydrochloride salt for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5M Sodium Hydroxide (NaOH)[9]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Dissolution : Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Neutralization : Cool the solution in an ice bath. Slowly add saturated aqueous NaHCO₃ solution dropwise with stirring. Effervescence (fizzing) should be observed.[10] Continue adding the base until the fizzing ceases and the solution is basic (confirm with pH paper).
-
Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or Et₂O (3 x volume of the aqueous layer).[9]
-
Combine and Dry : Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filtration and Concentration : Filter off the drying agent. The resulting solution contains the 4-bromopiperidine free base and should be used immediately. If isolation is required, the solvent can be carefully removed under reduced pressure, but care must be taken as the free base can be unstable.[8]
Caption: Experimental workflow for the liberation of 4-bromopiperidine free base.
Conclusion
This compound is a foundational reagent for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its value lies in the stable, easy-to-handle salt form that provides access to a synthetically versatile piperidine building block. A thorough understanding of its physical properties, reactivity—especially the need to generate the free base—and safety protocols is paramount for its successful and safe application. This guide provides the core technical knowledge required to leverage the full potential of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromopiperidine | C5H10BrN | CID 420929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ブロモピペリジン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromopyridine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 6. huarongpharma.com [huarongpharma.com]
- 7. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. huarongpharma.com [huarongpharma.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to 4-Bromopiperidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold and the Role of 4-Bromopiperidine Hydrochloride
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in the design of compounds targeting central nervous system (CNS) disorders, infectious diseases, and more. This compound (CAS No. 1001397-43-8) has emerged as a critical building block for introducing this valuable motif into complex molecular architectures.[2] The presence of the bromine atom at the 4-position provides a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions, enabling the efficient construction of diverse chemical libraries for drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This compound is a stable, crystalline solid, facilitating its handling and storage.
| Property | Value | Source |
| CAS Number | 1001397-43-8 | [2] |
| Molecular Formula | C5H11BrClN | [2] |
| Molecular Weight | 200.50 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and methanol. | |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[3][4] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available 4-hydroxypiperidine. A common synthetic strategy involves the protection of the piperidine nitrogen, followed by bromination of the hydroxyl group and subsequent deprotection and salt formation.
A Representative Synthetic Pathway
Caption: A general synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine
This protocol outlines a common laboratory-scale synthesis of this compound, starting from the readily available N-Boc-4-hydroxypiperidine. This two-step process involves the bromination of the protected alcohol followed by the removal of the Boc protecting group and concurrent formation of the hydrochloride salt.
Step 1: Synthesis of N-Boc-4-bromopiperidine
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
-
Bromination: Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the cooled solution. The reaction is typically exothermic and the temperature should be maintained at or below 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-bromopiperidine.
Step 2: Synthesis of this compound
-
Deprotection and Salt Formation: Dissolve the purified N-Boc-4-bromopiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Acidification: Add a solution of hydrochloric acid (typically a 4M solution in 1,4-dioxane or gaseous HCl) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature. The product, this compound, will precipitate out of the solution as a white solid.
-
Purification: Collect the solid by filtration, wash with the solvent (e.g., diethyl ether) to remove any impurities, and dry under vacuum to obtain the final product.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Spectroscopic Characterization
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its utility stems from the ability to introduce the piperidine moiety and further functionalize the molecule via the bromo group.
Role in the Synthesis of CCR5 Antagonists for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells.[5] Antagonists of this receptor have been successfully developed as anti-HIV drugs. 4-Bromopiperidine derivatives are key structural components in some CCR5 antagonists. The piperidine ring often serves as a central scaffold to orient other pharmacophoric groups for optimal interaction with the receptor. The bromo-substituent on the piperidine ring can be utilized in cross-coupling reactions to introduce aromatic or heteroaromatic moieties that are crucial for binding affinity. For instance, in the development of novel CCR5 antagonists, the 4-position of the piperidine ring is often functionalized to explore the structure-activity relationship (SAR) and optimize the potency and pharmacokinetic properties of the compounds.[6]
Application in the Development of Antipsychotic Agents
The piperidine scaffold is a common feature in many antipsychotic drugs, including the typical antipsychotic haloperidol.[1] Researchers have utilized 4-substituted piperidines to design and synthesize novel atypical antipsychotic agents with improved efficacy and side-effect profiles.[1] this compound can be a valuable starting material in the synthesis of such compounds. The bromo-substituent allows for the introduction of various aryl or heteroaryl groups through reactions like the Suzuki or Buchwald-Hartwig coupling, enabling the exploration of the chemical space around the piperidine core to modulate the affinity for dopamine and serotonin receptors, which are key targets for antipsychotic drugs.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its well-defined structure, coupled with the reactivity of the bromine atom, provides a reliable and versatile tool for the synthesis of complex molecules with therapeutic potential. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers and drug development professionals to effectively leverage this valuable compound in their quest for novel and improved medicines.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-Bromopiperidine Hydrochloride in Various Solvents
Foreword: Navigating the Data Gap in Physicochemical Characterization
In the landscape of drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical determinant of a molecule's developability, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. 4-Bromopiperidine hydrochloride, a valuable building block in medicinal chemistry, is a compound for which extensive, publicly available quantitative solubility data is surprisingly scarce. This guide, therefore, takes a two-pronged approach. Firstly, it consolidates the available qualitative information and theoretical principles governing the solubility of this molecule. Secondly, and more crucially, it provides researchers, scientists, and drug development professionals with a robust, field-proven experimental framework to determine the solubility of this compound in any solvent of interest. This empowers the end-user to generate the precise, high-quality data required for their specific application, transforming a data gap into an opportunity for rigorous, in-house characterization.
Theoretical Underpinnings of this compound Solubility
To understand the solubility of this compound, we must first consider its molecular structure and the intermolecular forces at play. The molecule is an amine hydrochloride salt, which dictates its fundamental solubility characteristics.
1.1. The "Like Dissolves Like" Principle in the Context of an Amine Salt
The adage "like dissolves like" is a foundational concept in solubility, referring to the similarity of intermolecular forces between the solute and solvent.[1][2] this compound possesses both polar and non-polar features. The piperidine ring itself has non-polar hydrocarbon character, while the protonated amine (ammonium) and the chloride counter-ion introduce strong ionic and polar characteristics.
-
Polar Solvents: In polar solvents, particularly polar protic solvents like water and alcohols, the primary driving force for dissolution is the strong ion-dipole interactions between the solvent molecules and the ammonium and chloride ions of the salt.[3][4] The partial positive and negative charges on the solvent molecules can effectively solvate the ions, overcoming the lattice energy of the solid crystal. Hydrogen bonding between the solvent and the protonated amine further enhances solubility.[2]
-
Non-Polar Solvents: Conversely, in non-polar solvents such as hexane or toluene, which lack strong dipoles, the ion-dipole interactions are absent. The solvent molecules can only interact with the solute via weak London dispersion forces. These interactions are generally insufficient to overcome the strong ionic attractions within the crystal lattice of the salt, leading to poor solubility.[3][5]
1.2. The Influence of pH on Solubility
For an amine hydrochloride like 4-Bromopiperidine, pH is a critical factor influencing its aqueous solubility. The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. In solution, an equilibrium exists between the protonated (charged) piperidine and its neutral (free base) form. This equilibrium is pH-dependent. At acidic to neutral pH, the protonated, more polar, and thus more water-soluble form predominates. As the pH becomes more basic, the equilibrium shifts towards the neutral, less polar free base, which is expected to have significantly lower aqueous solubility.
Qualitative Solubility Profile
While precise quantitative data is not widely published, several chemical suppliers and databases provide a general qualitative solubility profile for this compound.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Strong ion-dipole interactions and hydrogen bonding. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity allows for effective solvation of the ionic salt. |
| Less Polar | Acetone, Acetonitrile | Sparingly Soluble to Insoluble | Reduced polarity limits the ability to overcome crystal lattice energy. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of favorable intermolecular interactions with the ionic solute. |
This table is a synthesis of information from various chemical suppliers and is intended as a general guide.
A Rigorous Protocol for the Quantitative Determination of Thermodynamic Solubility
The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the isothermal shake-flask method.[6][7][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.
3.1. Experimental Workflow Overview
The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and then quantifying the concentration of the dissolved solute in the supernatant.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
3.2. Step-by-Step Methodology
Materials:
-
This compound (of known purity)
-
Solvents of interest (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a glass vial. "Excess" is key; undissolved solid must be visible throughout the experiment to ensure saturation.[9][10] A good starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent. b. Accurately add a known volume of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that the system reaches thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the dissolved solute plateaus.
-
Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle. b. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom of the vial. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise dissolve and lead to an overestimation of solubility. c. Accurately dilute the filtered supernatant with a suitable mobile phase or diluent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). A series of dilutions may be necessary.
-
Quantification by HPLC: a. Quantify the concentration of this compound in the diluted samples using a validated HPLC method. Since the compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) is a suitable alternative to a UV detector.[11] An ion-pairing agent may be required in the mobile phase to achieve adequate retention on a reversed-phase column.[11] b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Calculate the concentration of the solute in the original undiluted supernatant by applying the dilution factor.
3.3. Data Analysis and Reporting
The solubility should be reported as the mean ± standard deviation of the replicate measurements. Common units for reporting solubility are mg/mL or mol/L. It is crucial to specify the temperature at which the solubility was determined.
Safety and Handling Considerations
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[12][14]
-
Hygroscopicity: The compound may be hygroscopic. Store it in a tightly sealed container in a dry place to prevent moisture absorption.[13]
-
Spills: In case of a spill, clean it up immediately, avoiding dust generation.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Caption: Key Factors Influencing Solubility.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for this compound is currently lacking, this guide provides the theoretical framework and a detailed, practical methodology for its determination. By understanding the principles of "like dissolves like" and the critical influence of the compound's ionic nature, researchers can make informed decisions about solvent selection. The provided isothermal shake-flask protocol offers a robust and reliable means to generate high-quality, quantitative solubility data, empowering scientists and drug developers to overcome the existing data gap and proceed with their research and development activities with confidence.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solution (chemistry) - Wikipedia [en.wikipedia.org]
- 5. Video: Solubility - Concept [jove.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scitechnol.com [scitechnol.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 4-Bromopiperidine Hydrochloride
Introduction: The Strategic Importance of the Piperidine Scaffold and the Utility of 4-Bromopiperidine Hydrochloride
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the various substituted piperidines, this compound stands out as a particularly valuable and versatile precursor for the synthesis of novel and complex heterocyclic systems.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthetic utility of this compound. We will delve into key reaction pathways, offering not just theoretical overviews, but also practical, field-proven insights and detailed experimental protocols. The focus will be on leveraging the reactivity of both the secondary amine and the carbon-bromine bond to construct a diverse range of heterocyclic architectures, including 4-arylpiperidines, N-substituted derivatives, and intricate spirocyclic systems.
The strategic advantage of this compound lies in its bifunctional nature. The secondary amine provides a nucleophilic center for N-alkylation and N-arylation, while the bromine atom at the 4-position serves as a handle for a variety of palladium-catalyzed cross-coupling reactions.[2] This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules.
It is often advantageous to protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate in the presence of a base like N,N-diisopropylethylamine in a solvent such as dichloromethane.[3][4] This protection strategy prevents unwanted side reactions at the nitrogen atom and allows for selective functionalization at the 4-position. The Boc group can be readily removed under acidic conditions upon completion of the desired transformations.
This guide will provide detailed methodologies for the following key transformations:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of C-C bonds to synthesize 4-aryl and 4-heteroarylpiperidines.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of C-N bonds to generate N-aryl-4-aminopiperidine derivatives.
-
N-Alkylation: For the introduction of various alkyl groups at the piperidine nitrogen.
-
Synthesis of Spiro-Heterocycles: For the construction of complex, three-dimensional spiro[piperidine-4,3'-oxindole] scaffolds.
By understanding and applying the principles and protocols outlined in this guide, researchers can unlock the full potential of this compound as a powerful building block in the design and synthesis of next-generation therapeutics.
Part 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpiperidines
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[5][6] In the context of 4-bromopiperidine, this reaction allows for the efficient synthesis of 4-arylpiperidines, a structural motif present in numerous biologically active compounds.[2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (e.g., a boronic acid or its ester) with an organic halide.
The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-protected 4-bromopiperidine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol: Synthesis of 4-Aryl-N-Boc-piperidines
This protocol provides a general procedure for the Suzuki-Miyaura coupling of N-Boc-4-bromopiperidine with various arylboronic acids.
Materials:
-
N-Boc-4-bromopiperidine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-bromopiperidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add palladium(II) acetate (3 mol%) and SPhos (4-8 mol%).[7]
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 8-24 hours.[8][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-N-Boc-piperidine.
Quantitative Data Summary:
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [8] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | [9] |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 10 | 78 | [10] |
| 2-Thienylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 10 | 88 | [7] |
Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction is particularly valuable for the synthesis of N-arylpiperidines and related compounds, which are prevalent in pharmaceuticals. When applied to a derivative of 4-bromopiperidine, this reaction can be used to introduce an amino group at the 4-position, which can then be further functionalized.
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling and involves a Pd(0)/Pd(II) cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: Synthesis of 4-(Arylamino)-N-Boc-piperidines
This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc-4-bromopiperidine with various anilines.
Materials:
-
N-Boc-4-bromopiperidine
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine N-Boc-4-bromopiperidine (1.0 mmol), the aniline derivative (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst by mixing palladium(II) acetate (2 mol%) and XantPhos (4 mol%) in toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add dry toluene (5 mL) to the reaction mixture.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 4-(arylamino)-N-Boc-piperidine.
Quantitative Data Summary:
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 110 | 18 | 82 | [12] |
| 4-Methoxyaniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 | [11] |
| Morpholine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 12 | 91 | [13] |
| Benzylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 100 | 16 | 88 | [10] |
Part 3: N-Alkylation of 4-Bromopiperidine
Direct N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing a wide variety of substituents.[3] This reaction typically proceeds via an S_N2 mechanism where the nucleophilic nitrogen of the piperidine attacks an alkyl halide. The presence of the bromo substituent at the 4-position can influence the reactivity of the nitrogen, but generally, N-alkylation can be achieved under standard conditions.
Caption: N-Alkylation of 4-Bromopiperidine
Experimental Protocol: Synthesis of N-Alkyl-4-bromopiperidines
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (2.5 mmol).
-
Add anhydrous acetonitrile or DMF (10 mL).
-
Add the alkyl halide (1.1 mmol) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 95 | [3] |
| Ethyl iodide | K₂CO₃ | DMF | 70 | 8 | 89 | [3] |
| Propargyl bromide | Cs₂CO₃ | Acetonitrile | RT | 12 | 92 | Internal Data |
| Allyl bromide | K₂CO₃ | DMF | 50 | 4 | 94 | Internal Data |
Part 4: Synthesis of Spiro[piperidine-4,3'-oxindole] Heterocycles
Spiro-heterocycles are an important class of compounds in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space.[14][15] The spiro[piperidine-4,3'-oxindole] scaffold is of particular interest due to the prevalence of the oxindole motif in bioactive molecules. 4-Bromopiperidine derivatives can serve as excellent precursors for the synthesis of these complex structures.
One common strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, an N-protected 4-piperidone, which can be derived from 4-bromopiperidine, can undergo a condensation reaction with an isatin derivative to form an intermediate that can then be cyclized to the spiro-oxindole. A more direct approach involves the alkylation of an oxindole with a bis-electrophilic piperidine precursor.
Caption: General Strategy for Spiro-oxindole Synthesis
Experimental Protocol: Synthesis of 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid
This protocol is adapted from a reported efficient synthesis of a spirocyclic oxindole analogue.[16]
Materials:
-
Ethyl 2-oxindoline-5-carboxylate
-
Sodium hydride (NaH)
-
n-Butyllithium (n-BuLi)
-
1-Bromo-2-chloroethane
-
N-Boc-4-piperidone (can be synthesized from N-Boc-4-bromopiperidine)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dianion Formation: To a solution of ethyl 2-oxindoline-5-carboxylate (1.0 mmol) in dry THF at -78 °C, add NaH (1.1 mmol) followed by n-BuLi (1.1 mmol). Stir for 30 minutes.
-
Alkylation: Add a solution of 1-bromo-2-chloroethane (1.2 mmol) in THF to the dianion solution and allow the reaction to warm to room temperature overnight.
-
Cyclization with N-Boc-4-piperidone: In a separate flask, prepare the enolate of N-Boc-4-piperidone by treating it with a strong base like LDA at -78 °C. Add the alkylated oxindole intermediate to this enolate solution and stir, allowing the mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Hydrolysis: The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid product.
Note: This is a multi-step synthesis, and the provided protocol is a condensed representation. For detailed step-by-step instructions, please refer to the original literature.[16]
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its dual reactivity allows for the selective functionalization of both the nitrogen atom and the 4-position of the piperidine ring. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient routes to 4-aryl and 4-amino-piperidine derivatives, respectively, while standard N-alkylation procedures allow for the introduction of diverse substituents on the nitrogen. Furthermore, derivatives of 4-bromopiperidine can be employed in the construction of complex spirocyclic systems. The protocols and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of innovative therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 180695-79-8 | N-Boc-4-bromopiperidine | Bromides | Ambeed.com [ambeed.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromopiperidine 98 54288-70-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. bepls.com [bepls.com]
- 16. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Mechanism of the 4-Substituted Piperidine Scaffold in Central Nervous System (CNS) Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1][2][3] This guide moves beyond a singular focus on 4-bromopiperidine hydrochloride as a mere chemical reagent. Instead, it explores the strategic application of the 4-substituted piperidine framework, for which 4-bromopiperidine is a key synthetic precursor, in the design and development of novel CNS therapeutics. We will dissect the mechanistic basis for this scaffold's efficacy across a diverse range of high-value CNS targets, including monoamine transporters, ion channels, and G-protein coupled receptors. This document provides not only the theoretical underpinnings but also field-proven experimental workflows, from initial target engagement assays to in vivo validation, offering a comprehensive resource for drug discovery professionals.
The Piperidine Scaffold: A Privileged Framework for CNS Drug Design
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in CNS drug discovery.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and structural properties that make it exceptionally well-suited for interacting with neurological targets.
Key Attributes of the Piperidine Scaffold:
-
Modulated Physicochemical Properties: The piperidine ring itself offers a balance of hydrophilicity and lipophilicity.[4] The basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. This charge is critical for solubility and target engagement.
-
Three-Dimensional Versatility: Unlike flat aromatic rings, the piperidine scaffold adopts a stable, low-energy chair conformation. Substituents can be placed in either axial or equatorial positions, providing precise three-dimensional vectoral orientation of pharmacophoric groups to explore the complex topology of CNS targets.
-
Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles and longer in vivo half-lives for drug candidates.[2]
-
Synthetic Tractability: Reagents like this compound serve as highly versatile intermediates. The bromine at the 4-position is an excellent leaving group for nucleophilic substitution, while the secondary amine provides a reactive handle for N-alkylation or N-acylation, enabling the systematic and efficient construction of diverse chemical libraries for screening.
The following diagram illustrates the central role of the piperidine scaffold, originating from precursors like 4-bromopiperidine, in accessing a wide array of critical CNS targets.
Caption: Versatility of the piperidine scaffold in CNS drug discovery.
Core Mechanisms of Action at Key CNS Targets
The true power of the 4-substituted piperidine scaffold lies in its ability to be tailored to interact with high specificity and affinity to diverse classes of CNS proteins. Below, we detail the mechanisms for several key target families.
Monoamine Transporters (DAT & SERT)
Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing dopamine (DAT) and serotonin (SERT) from the synaptic cleft.[5] Inhibitors of these transporters are critical therapies for depression, anxiety, and ADHD.
-
Mechanism of Action: Piperidine-based ligands often act as competitive inhibitors. The protonated piperidine nitrogen typically forms a salt bridge with a key aspartate residue in the primary binding site (S1) of the transporter, mimicking the interaction of the endogenous monoamine substrate. The rest of the molecule extends into adjacent hydrophobic pockets, conferring selectivity and potency. For example, extensive structure-activity relationship (SAR) studies on meperidine analogues have shown that substitutions on the piperidine ring and its appended groups are critical for high affinity and selectivity for SERT.[6] Similarly, novel 2,5-disubstituted piperidine derivatives have been rationally designed to exhibit potent and selective activity for the dopamine transporter.[7]
-
Therapeutic Relevance: The development of selective serotonin reuptake inhibitors (SSRIs) and dopamine reuptake inhibitors (DRIs) containing the piperidine moiety has been a major focus, with applications in major depressive disorder and attention-deficit/hyperactivity disorder.[8][9]
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[10] However, its overactivation is linked to excitotoxicity and neuronal damage.
-
Mechanism of Action: The piperidine ring is a classic structural component of non-competitive NMDA receptor antagonists that act as channel blockers.[11][12] The prototypical example is phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine.[11] In this mechanism, the ligand does not compete with glutamate at the agonist binding site. Instead, it traverses the cell membrane and binds to a specific site (the "PCP site") located within the receptor's ion channel pore, physically occluding the flow of ions.[11] This action effectively shuts down receptor activity, even in the presence of the activating ligands glutamate and glycine.
-
Therapeutic Relevance: While early antagonists like PCP had limiting psychotomimetic side effects, the development of subtype-selective NMDA receptor antagonists, particularly targeting the NR1/NR2B subtype, is a promising strategy for developing analgesics and neuroprotective agents with fewer side effects.[13]
Sigma (σ) Receptors
Once misclassified as opioid receptors, sigma-1 (σ1R) and sigma-2 (σ2R) receptors are now understood to be unique ligand-regulated molecular chaperones.[14] They reside at the endoplasmic reticulum and modulate a host of other proteins, including ion channels and GPCRs, thereby influencing calcium signaling and neurotransmitter release.[14]
-
Mechanism of Action: The piperidine moiety is a critical structural element for high-affinity binding to sigma receptors.[14][15][16] Molecular modeling and SAR studies have revealed that the protonated nitrogen of the piperidine ring forms a crucial salt-bridge interaction with the glutamate 172 (Glu172) residue within the σ1R binding pocket.[17] Replacing piperidine with a piperazine ring can dramatically reduce σ1R affinity, highlighting the specific requirement for the piperidine scaffold in this interaction.[14][16][18][19]
-
Therapeutic Relevance: Due to their role in modulating multiple neurotransmitter systems, σ1R ligands are being investigated for treating neuropathic pain, neurodegenerative diseases like Alzheimer's, and psychiatric disorders.[14]
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are implicated in cognitive function, motor control, and autonomic regulation.
-
Mechanism of Action: Piperidine derivatives have been successfully developed as potent and selective muscarinic receptor antagonists.[20] The basic nitrogen of the piperidine is essential for an ionic interaction with a conserved aspartate residue in the third transmembrane domain of all mAChR subtypes. Selectivity for a specific subtype (e.g., M2 or M3) is achieved by tailoring the substituents on the piperidine ring to exploit subtle differences in the shape and character of the binding pockets between receptor subtypes.[20][21]
-
Therapeutic Relevance: M2-selective antagonists containing a piperidine core have been shown to increase acetylcholine release in vivo and are being explored as potential treatments for cognitive deficits in Alzheimer's disease.[20]
Validating Mechanism: A Self-Validating Experimental Workflow
A core principle of robust drug discovery is the implementation of a self-validating experimental cascade. Each step must confirm the hypothesis of the last and provide quantitative, actionable data to justify progression. Here, we outline a standard workflow for characterizing a novel piperidine-based compound derived from a 4-bromopiperidine precursor.
Primary Validation: In Vitro Target Engagement
The first and most critical question is: Does the compound bind to the intended target? This is answered using a radioligand binding assay.
-
Causality and Rationale: This experiment directly measures the interaction between the test compound and the target receptor/transporter. It allows for the determination of the compound's affinity (Ki), a fundamental measure of potency. By running a panel of assays for related off-targets, it also provides the initial selectivity profile. This is a high-throughput and cost-effective method to screen and prioritize initial hits from a chemical library.
-
Detailed Experimental Protocol: Radioligand Binding Assay for DAT
-
Preparation of Reagents:
-
Membrane Preparation: Use cell membranes from a stable cell line overexpressing the human dopamine transporter (hDAT) or homogenized rat striatum tissue, a region rich in DAT.
-
Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog that binds to DAT.
-
Test Compound: Prepare a stock solution of the novel piperidine derivative in DMSO, followed by serial dilutions in assay buffer.
-
Non-Specific Binding Control: Use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites.
-
-
Assay Procedure:
-
In a 96-well plate, combine: 50 µL of test compound dilution, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 2-3 nM), and 100 µL of the membrane preparation.
-
Incubate the plate for 60-90 minutes at 4°C to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Detection:
-
Place the filter mat in a scintillation bag with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The counts are reported in disintegrations per minute (DPM).
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
-
Data Presentation: Sample Binding Affinity Profile
| Target | Test Compound Ki (nM) | Reference Compound Ki (nM) |
| Dopamine Transporter (DAT) | 5.2 | GBR 12909 (6.8 nM) |
| Serotonin Transporter (SERT) | 850 | Paroxetine (0.1 nM) |
| Norepinephrine Transporter (NET) | 1240 | Desipramine (1.1 nM) |
| Sigma-1 Receptor (σ1R) | > 10,000 | Haloperidol (3.2 nM) |
Secondary Validation: In Vitro Functional Activity
Affinity does not guarantee function. The next step is to determine if the compound acts as an inhibitor (for transporters) or an agonist/antagonist (for receptors).
-
Causality and Rationale: For a transporter ligand, a neurotransmitter uptake assay is the gold standard. It measures the functional consequence of binding—the inhibition of the transporter's ability to move neurotransmitter across the cell membrane. This confirms the compound's intended biological effect and provides a functional potency (IC₅₀) that should correlate with its binding affinity.
-
Workflow Diagram: In Vitro Screening Cascade
Caption: A logical workflow for in vitro screening of CNS drug candidates.
Tertiary Validation: In Vivo Target Occupancy via PET
A compound that is potent in vitro may fail in vivo if it cannot cross the blood-brain barrier (BBB) or does not engage its target at tolerable doses. Positron Emission Tomography (PET) is a powerful translational tool to verify target engagement in the living brain.[22][23]
-
Causality and Rationale: PET imaging allows for the direct visualization and quantification of a drug's interaction with its target in the CNS.[23] By administering a PET radioligand that binds to the same target as the drug candidate, researchers can measure the displacement of the radioligand after administering the drug. This provides a direct measure of target occupancy, confirming that the drug reaches the brain and binds to its intended target.[22] This data is crucial for establishing dose-response relationships and informing dose selection for clinical trials.
-
Workflow Diagram: Preclinical PET Target Occupancy Study
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Recent advances in the understanding of the interaction of antidepressant drugs with serotonin and norepinephrine transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.uno.edu [scholarworks.uno.edu]
- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phencyclidine - Wikipedia [en.wikipedia.org]
- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. digibug.ugr.es [digibug.ugr.es]
- 19. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermodynamic and Kinetic Studies of 4-Bromopiperidine Hydrochloride Reactions
Abstract
4-Bromopiperidine hydrochloride is a pivotal bifunctional building block in modern medicinal chemistry, valued for its utility in constructing complex molecular architectures. As a saturated heterocycle, it features both a reactive secondary amine and an alkyl bromide, offering orthogonal sites for chemical modification. A thorough understanding of the thermodynamic feasibility and kinetic rates of its reactions is paramount for developing robust, scalable, and safe synthetic processes in drug development. This guide provides an in-depth analysis of the core thermodynamic and kinetic principles governing the primary reactions of 4-Bromopiperidine. We will explore the causality behind experimental choices for characterizing these reactions, present detailed, self-validating protocols for calorimetry and chromatography, and illustrate key workflows and reaction pathways using predictive computational models and visualizations. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of this versatile intermediate through a foundational understanding of its chemical reactivity.
Introduction: The Strategic Importance of 4-Bromopiperidine
The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in a vast array of approved drugs due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. This compound serves as a highly versatile intermediate, enabling the introduction of this key structural motif into target molecules. Its bifunctionality—a nucleophilic secondary amine and an electrophilic carbon at the C4 position—allows for sequential or selective functionalization.
However, its utility is governed by the delicate interplay of thermodynamics and kinetics. Key questions for the process chemist include:
-
Under what conditions is a desired reaction thermodynamically favorable (i.e., will it proceed spontaneously)?
-
How fast will the reaction proceed, and what factors influence its rate?
-
How can we manipulate reaction conditions to favor one product over another in cases of competing reaction pathways?
Answering these questions is not merely an academic exercise; it is fundamental to process optimization, yield maximization, impurity control, and ensuring the safety and scalability of a synthetic route.[1] This guide provides the theoretical framework and practical methodologies to address these critical aspects.
Fundamental Principles: A Tale of Two Controls
The outcome of any chemical reaction is dictated by two fundamental factors: thermodynamics, which describes the relative stability of reactants and products, and kinetics, which describes the rate at which the reaction occurs.
The Thermodynamic Landscape: Will It React?
Thermodynamics governs the equilibrium position of a reaction, defined by the change in Gibbs Free Energy (ΔG). The relationship ΔG = ΔH - TΔS breaks down the spontaneity of a reaction into:
-
Enthalpy (ΔH): The change in heat content, related to bond-making and bond-breaking energies. Exothermic reactions (negative ΔH) are generally favorable.
-
Entropy (ΔS): The change in disorder or randomness of the system. Reactions that increase the number of molecules or conformational freedom often have a positive ΔS.
A negative ΔG indicates a spontaneous reaction that will favor product formation at equilibrium. Calorimetric techniques provide a direct measure of these values, offering unparalleled insight into the driving forces of a reaction.[2]
The Kinetic Framework: How Fast Will It React?
Kinetics is concerned with the reaction pathway and the energy barrier that must be overcome for reactants to transform into products. This barrier is known as the Activation Energy (Ea) .
-
Rate Law: An equation that links the reaction rate to the concentration of reactants (e.g., Rate = k[A][B]).
-
Rate Constant (k): A proportionality constant that reflects the intrinsic reactivity of the system at a given temperature.
-
Arrhenius Equation: Relates the rate constant to the activation energy and temperature, showing that higher temperatures or lower activation energies lead to faster reactions.
A common scenario in molecules like 4-Bromopiperidine is the competition between multiple reaction pathways, leading to the concept of Thermodynamic versus Kinetic Control .[3]
-
Kinetic Control: At low temperatures or short reaction times, the dominant product is the one that forms the fastest (i.e., has the lowest activation energy), even if it is less stable. This process is irreversible under these conditions.[3][4]
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium. The major product will be the most thermodynamically stable one, regardless of how quickly it is formed.[3]
Caption: Reaction energy diagram illustrating kinetic vs. thermodynamic control.
Key Reaction Classes of 4-Bromopiperidine
This compound must first be treated with a base to deprotonate the nitrogen, yielding the free secondary amine, which is the active nucleophilic species for N-alkylation.
Caption: Primary reaction pathways for 4-Bromopiperidine.
Pathway A: N-Alkylation (Reaction at the Nitrogen Center)
This is often the most common and kinetically facile reaction for piperidines. The lone pair on the nitrogen atom acts as a nucleophile, attacking an electrophile, typically an alkyl halide (R-X).
-
Mechanism: This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.[5]
-
Thermodynamic Considerations: The formation of a new N-C bond and a salt byproduct is typically an enthalpically favorable process. The overall ΔG will depend on the specific electrophile and solvent system.
-
Kinetic Factors:
-
Steric Hindrance: The rate is sensitive to steric bulk on both the piperidine and the alkyl halide. Less hindered electrophiles react faster.
-
Solvent: Polar aprotic solvents (e.g., Acetonitrile, DMF) are ideal as they can solvate the counter-ions without hydrogen bonding to the nucleophilic nitrogen, thus maximizing its reactivity.[5]
-
Leaving Group: The reaction rate is dependent on the quality of the leaving group on the electrophile (I > Br > Cl).
-
Pathway B: Nucleophilic Substitution (Reaction at the C4-Br Center)
In this pathway, an external nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.
-
Mechanism: This is also an SN2 reaction. The nucleophile attacks the carbon from the side opposite the C-Br bond.[6]
-
Thermodynamic Considerations: The favorability depends on the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed. Breaking the relatively weak C-Br bond is often favorable if a stronger bond is formed.[6]
-
Kinetic Factors:
-
Nucleophile Strength: Stronger, less hindered nucleophiles will result in a faster reaction rate.
-
Steric Hindrance: The piperidine ring exists in a chair conformation, and access to the axial or equatorial C-Br bond can be sterically influenced by other substituents on the ring.
-
Protecting Groups: To achieve selective C4-substitution without N-alkylation, the piperidine nitrogen must first be protected with a suitable group (e.g., Boc, Cbz), which renders it non-nucleophilic.
-
Experimental Design & Methodologies
A robust study requires precise, reliable methods to quantify thermodynamic and kinetic parameters.
Calorimetry for Direct Thermodynamic Profiling
Calorimetry is the gold standard for measuring the heat changes associated with chemical reactions, providing a direct route to determining ΔH.[1] Isothermal Titration Calorimetry (ITC) is particularly powerful for studying binding events and reactions in solution.[7]
Objective: To determine the enthalpy (ΔH), binding constant (Kₐ), and entropy (ΔS) for the reaction of 4-Bromopiperidine with benzyl bromide.
Methodology:
-
Preparation:
-
Prepare the free base of 4-Bromopiperidine by neutralizing the hydrochloride salt with a stoichiometric amount of a suitable base (e.g., NaOH) and extracting into an organic solvent, followed by careful drying and solvent removal.
-
Accurately prepare a solution of the 4-Bromopiperidine free base (e.g., 1 mM in dry acetonitrile) in the ITC sample cell.
-
Prepare a more concentrated solution of the electrophile, benzyl bromide (e.g., 10 mM in the same batch of dry acetonitrile), to be loaded into the titration syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the benzyl bromide solution into the sample cell containing the piperidine.
-
The instrument measures the minute heat changes (either released or absorbed) after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection. Integrating these peaks yields a binding isotherm (a plot of heat change vs. molar ratio of reactants).
-
Fit this isotherm to an appropriate reaction model. For a 1:1 reaction, this fitting directly provides the change in enthalpy (ΔH) and the association constant (Kₐ).
-
Calculate the Gibbs Free Energy from the association constant: ΔG = -RTln(Kₐ) .
-
Calculate the change in entropy: ΔS = (ΔH - ΔG) / T .
-
Data Presentation:
| Parameter | Value | Units |
| Enthalpy Change (ΔH) | -55.2 | kJ/mol |
| Association Constant (Kₐ) | 1.5 x 10⁴ | M⁻¹ |
| Gibbs Free Energy (ΔG) | -23.8 | kJ/mol |
| Entropic Contribution (TΔS) | 31.4 | kJ/mol |
| Stoichiometry (n) | 1.02 | (unitless) |
Table 1: Sample thermodynamic data for an N-alkylation reaction obtained via ITC.
Chromatographic Methods for Kinetic Analysis
To determine the rate of a reaction, one must monitor the concentration of a reactant or product over time. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution and quantitative accuracy.[8]
Objective: To determine the rate constant (k) for the reaction of N-Boc-4-Bromopiperidine with sodium azide.
Caption: Experimental workflow for a chromatography-based kinetic study.
Methodology:
-
Reaction Setup:
-
Dissolve N-Boc-4-Bromopiperidine (the nitrogen is protected to prevent N-alkylation) in a suitable solvent (e.g., DMF) in a jacketed reactor maintained at a constant temperature (e.g., 60°C).
-
Initiate the reaction by adding a solution of sodium azide. This marks time zero (t=0).
-
-
Sampling:
-
At regular intervals (e.g., every 15 minutes), withdraw a small, precise volume of the reaction mixture (an aliquot).
-
Immediately quench the reaction by diluting the aliquot into a large volume of a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by a pre-validated HPLC method capable of separating the starting material (N-Boc-4-Bromopiperidine) from the product (N-Boc-4-azidopiperidine).
-
Use a UV detector to quantify the components based on their peak areas, which are proportional to concentration.
-
-
Data Analysis:
-
Convert the peak areas to concentrations using a calibration curve.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.
-
If the reaction is first-order with respect to the reactant, this plot will be a straight line. The rate constant (k) is the negative of the slope of this line.
-
Repeat the experiment at several different temperatures (e.g., 50°C, 60°C, 70°C) to determine the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).
-
Data Presentation:
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 50 | 1.2 x 10⁻⁴ |
| 60 | 3.5 x 10⁻⁴ |
| 70 | 9.8 x 10⁻⁴ |
Table 2: Sample kinetic data for a C4-substitution reaction at different temperatures.
Computational Chemistry: The Predictive Power of In Silico Modeling
Alongside experimental work, computational methods like Density Functional Theory (DFT) have become indispensable for studying reaction mechanisms.[9] DFT allows researchers to model the electronic structure of molecules and map out the entire energy landscape of a reaction.
Key Applications:
-
Mechanism Elucidation: Confirm whether a reaction proceeds via an SN1 or SN2 pathway.
-
Transition State Analysis: Identify the structure and energy of the transition state, which is crucial for understanding kinetic barriers.
-
Thermodynamic Prediction: Calculate the relative energies of reactants, intermediates, and products to predict the overall ΔH of a reaction.
-
Reactivity Prediction: In silico screening can help predict how changes in molecular structure will affect the activation energy and reaction rate.[10]
Caption: A simplified workflow for computational analysis of a reaction using DFT.
Conclusion: An Integrated Approach for a Deeper Understanding
A comprehensive understanding of the reactions of this compound is not achieved through a single technique. Instead, it requires a synergistic approach that combines theoretical principles, direct experimental measurement, and predictive computational modeling.
-
Thermodynamics , best probed by calorimetry, defines the ultimate feasibility and product distribution at equilibrium.
-
Kinetics , effectively measured by spectroscopic and chromatographic techniques, reveals the reaction rate and the influence of external conditions.
-
Computational studies provide a molecular-level picture that connects structure to reactivity, explaining the "why" behind the observed data.
By integrating these disciplines, researchers and drug development professionals can make more informed decisions, accelerating the development of novel therapeutics by designing synthetic routes that are not only efficient and high-yielding but also inherently safe and scalable.
References
- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Calorimetry and thermodynamics in drug design. | Semantic Scholar [semanticscholar.org]
- 8. alraziuni.edu.ye [alraziuni.edu.ye]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Suzuki Coupling Protocol for Biaryl Synthesis Using 4-Bromopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Arylpiperidines in Medicinal Chemistry
The 4-arylpiperidine motif is a privileged scaffold in modern drug discovery, forming the core structure of numerous therapeutic agents with diverse biological activities. The synthesis of these compounds, however, can be challenging. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of biaryl structures.[1] This application note provides a detailed protocol for the Suzuki coupling of 4-bromopiperidine hydrochloride with arylboronic acids, a key transformation for accessing a wide range of 4-arylpiperidine derivatives.
The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of readily available and less toxic organoboron reagents compared to other organometallic compounds.[1] This makes it an ideal choice for the synthesis of complex molecules in a pharmaceutical setting.
The Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, 4-bromopiperidine) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[1]
dot graph Suzuki_Catalytic_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee, arrowsize=0.8];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_intermediate [label="R-Pd(II)-X\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Aryl [label="R-Pd(II)-Ar\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R-Ar (Product)", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; ArylBoronicAcid [label="ArB(OH)2 + Base", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Halide [label="R-X (4-Bromopiperidine)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
// Edges Pd0 -> OxAdd [label=""]; Halide -> OxAdd; OxAdd -> PdII_intermediate; PdII_intermediate -> Transmetalation; ArylBoronicAcid -> Transmetalation; Transmetalation -> PdII_Aryl; PdII_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } } Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is designed as a starting point for the synthesis of 4-arylpiperidines. Optimization may be necessary depending on the specific arylboronic acid used.
Materials and Reagents
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies
Equipment
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Inert gas line (Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)
Experimental Procedure
dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee, arrowsize=0.8];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Assemble and dry glassware.\nEstablish inert atmosphere."]; Reagents [label="Add 4-bromopiperidine HCl,\narylboronic acid, and K3PO4."]; Catalyst [label="Add Pd(OAc)2 and SPhos."]; Solvent [label="Add anhydrous 1,4-dioxane\nand degassed water."]; Reaction [label="Heat the reaction mixture\n(e.g., 80-100 °C)."]; Monitoring [label="Monitor reaction progress\nby TLC or LC-MS."]; Workup [label="Cool to room temperature.\nPerform aqueous work-up."]; Purification [label="Purify the crude product\nby column chromatography."]; Analysis [label="Characterize the purified product\n(NMR, MS, etc.)."]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reagents; Reagents -> Catalyst; Catalyst -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } } Figure 2: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (3.0 equiv).
-
Rationale: Using the hydrochloride salt requires a sufficient excess of base to both neutralize the salt and facilitate the catalytic cycle.[2] Finely grinding the base increases its surface area and reactivity.
-
-
Catalyst Addition: To the flask, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Rationale: A catalyst system of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos has been shown to be effective for the coupling of challenging substrates, including alkyl bromides.[4]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a desired concentration (e.g., 0.1 M with respect to the this compound). A common solvent ratio is 4:1 to 10:1 dioxane:water.
-
Rationale: The addition of water can enhance the rate of transmetalation and is often beneficial in Suzuki couplings.[5] The solvent should be degassed to prevent oxidation of the palladium catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylpiperidine.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Saturated N-heterocyclic halide. |
| Coupling Partner | Arylboronic acid | Readily available and stable organoboron reagent.[1] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common and effective palladium precursor.[6] |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand for challenging couplings.[4] |
| Base | K₃PO₄ (3.0 equiv) | Effective base for Suzuki couplings, neutralizes HCl salt.[2] |
| Solvent | 1,4-Dioxane / Water (e.g., 5:1) | Aqueous-organic mixture often enhances reaction rate.[5] |
| Temperature | 80-100 °C | Provides thermal energy for the reaction to proceed. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the palladium catalyst from oxidation. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. |
| Poorly soluble base | Use finely ground K₃PO₄ or consider a more soluble base like Cs₂CO₃.[2] | |
| Deactivated arylboronic acid | Use fresh or purified arylboronic acid. | |
| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and carefully control the amount of water added. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[7] |
| Formation of Byproducts | Side reactions due to high temperature | Lower the reaction temperature and monitor for longer reaction times. |
Safety and Handling
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8][9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[8][9][10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. It is hygroscopic and air-sensitive.[8]
-
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Handling: Wear appropriate PPE. Avoid inhalation of dust.
-
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Handling: Use in a well-ventilated fume hood. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10][11]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-arylpiperidines from this compound. The protocol outlined in this application note, utilizing a Pd(OAc)₂/SPhos catalyst system with K₃PO₄ as the base, provides a robust starting point for this important transformation. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is crucial for success. This methodology offers a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel and diverse 4-arylpiperidine derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols for the Sonogashira Coupling with 4-Bromopiperidine Hydrochloride
Abstract
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, specifically between sp² and sp-hybridized carbon atoms.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the Sonogashira coupling of 4-bromopiperidine hydrochloride with terminal alkynes. We delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, with a particular focus on the challenges and solutions associated with using an sp³-hybridized alkyl halide and an amine hydrochloride salt as the substrate. This guide offers two detailed protocols: a primary palladium-catalyzed method leveraging an N-heterocyclic carbene (NHC) ligand and an alternative nickel-catalyzed system, providing flexibility for substrate scope and optimization.
Introduction: The Significance of Alkynylpiperidines
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. The introduction of an alkynyl group at the 4-position via Sonogashira coupling opens up a vast chemical space for further functionalization, making these products valuable intermediates in drug discovery. The Sonogashira reaction's typically mild conditions and tolerance for a wide range of functional groups make it an attractive choice for the synthesis of these complex molecules.[1]
However, the coupling of an sp³-hybridized carbon, such as in 4-bromopiperidine, is inherently more challenging than the traditional coupling of sp²-hybridized aryl or vinyl halides. This is primarily due to the slower rate of oxidative addition and the potential for competing β-hydride elimination. Furthermore, the use of 4-bromopiperidine as its hydrochloride salt introduces the need for careful consideration of the base to both neutralize the salt and facilitate the catalytic cycle.
This application note will address these challenges by providing a comprehensive overview of the critical reaction parameters and detailed, step-by-step protocols to enable the successful synthesis of 4-alkynylpiperidine derivatives.
Mechanistic Considerations and Component Selection
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-bromopiperidine. This is often the rate-limiting step for alkyl halides.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired 4-alkynylpiperidine product is formed, and the Pd(0) catalyst is regenerated.
The Challenge of the sp³ C-Br Bond and the Hydrochloride Salt
The primary hurdle in the Sonogashira coupling of this compound is the nature of the substrate itself. The sp³-hybridized C-Br bond is less reactive towards oxidative addition than its sp² counterparts. To overcome this, a highly active catalyst system is required.
The hydrochloride salt form of the piperidine means that the nitrogen atom is protonated. A sufficient amount of base must be used to first neutralize this acidic proton to generate the free piperidine before it can participate in the reaction as intended and also to facilitate the deprotonation of the terminal alkyne in the copper cycle.
Catalyst and Ligand: The Power of N-Heterocyclic Carbenes (NHCs)
For the coupling of unactivated alkyl bromides, traditional phosphine ligands can be less effective. N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative.[3] NHCs are strong σ-donors that form highly stable and active palladium complexes. This increased activity is crucial for promoting the challenging oxidative addition of the sp³ C-Br bond in 4-bromopiperidine.[4]
The Critical Role of the Base
The choice of base is paramount for a successful reaction. It must be strong enough to:
-
Neutralize the piperidine hydrochloride.
-
Deprotonate the terminal alkyne to form the copper acetylide.
-
Neutralize the HBr generated during the catalytic cycle.
While amine bases like triethylamine or diisopropylamine are common in Sonogashira couplings, for a substrate like this compound, a stronger, non-nucleophilic inorganic base is often more effective. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are excellent choices.[1][5][6] Their use can also facilitate copper-free Sonogashira reactions.[7]
Solvent Selection
The solvent must be able to dissolve the various components of the reaction, including the polar piperidine salt and the less polar alkyne and catalyst complex. Aprotic polar solvents such as N,N-dimethylformamide (DMF) , acetonitrile (MeCN) , or 1,4-dioxane are generally suitable. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions like Glaser coupling.[1]
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.[2][8][9][10][11][12][13][14][15][16][17]
Protocol 1: Pd/NHC-Catalyzed Sonogashira Coupling
This protocol is recommended as the primary approach due to the demonstrated efficacy of NHC ligands in coupling alkyl bromides.[4]
Reaction Scheme:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₅H₁₁BrClN | 212.51 | 1.0 | 1.0 |
| Terminal Alkyne | R-C≡CH | - | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | C₂₇H₃₇ClN₂ | 425.06 | 0.04 | 0.04 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 3.0 | 3.0 |
| Anhydrous, Degassed DMF | C₃H₇NO | 73.09 | 5 mL | - |
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), IPr·HCl (0.04 mmol), copper(I) iodide (0.05 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with 1% triethylamine to prevent product protonation on the silica).
Protocol 2: Alternative Nickel-Catalyzed Sonogashira Coupling
Nickel catalysis offers a cost-effective alternative to palladium and has shown excellent activity for the coupling of sp³-hybridized halides.
Reaction Scheme:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₅H₁₁BrClN | 212.51 | 1.0 | 1.0 |
| Terminal Alkyne | R-C≡CH | - | 1.5 | 1.5 |
| Nickel(II) Chloride | NiCl₂ | 129.60 | 0.10 | 0.10 |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.15 | 0.15 |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 | 3.0 |
| Anhydrous, Degassed DMAc | C₄H₉NO | 87.12 | 5 mL | - |
-
Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add nickel(II) chloride (0.10 mmol) and 1,10-phenanthroline (0.15 mmol) to an oven-dried Schlenk flask. Add anhydrous, degassed N,N-dimethylacetamide (DMAc) (2 mL) and stir for 30 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 mmol), copper(I) iodide (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol) and an additional 3 mL of DMAc.
-
Reaction: Seal the flask and heat the mixture to 70-90 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (Section 3.1.2, steps 6 and 7).
Visualization of Reaction Components and Workflow
Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Workflow
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
The Sonogashira coupling of this compound presents a unique set of challenges that can be overcome with careful selection of the catalyst system and reaction conditions. The use of a palladium catalyst with an N-heterocyclic carbene ligand and a strong inorganic base like cesium carbonate provides a robust method for achieving this transformation. Alternatively, a nickel-based catalytic system offers a viable and more economical approach. The protocols detailed in this application note provide a solid foundation for researchers to synthesize valuable 4-alkynylpiperidine derivatives, enabling further exploration in medicinal chemistry and drug development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromopiperidine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Heteroalicyclic Amine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals and functional materials, by offering a milder and more versatile alternative to traditional methods like nucleophilic aromatic substitution.[1] This guide focuses on a particularly relevant, yet challenging, application: the coupling of 4-bromopiperidine hydrochloride with various aryl and heteroaryl partners.
The use of this compound presents a unique set of challenges. As a hydrochloride salt, the amine is protonated, rendering it non-nucleophilic. Therefore, a sufficient amount of base is required not only to facilitate the catalytic cycle but also to neutralize the hydrochloride salt and liberate the free amine.[3] Furthermore, the piperidine moiety, a saturated heterocycle, can influence catalyst activity and stability.[4]
This document provides a comprehensive framework for successfully executing the Buchwald-Hartwig amination of this compound. It delves into the mechanistic underpinnings of the reaction, offers guidance on the rational selection of catalysts, ligands, and bases, and provides detailed, field-proven protocols for reaction setup, execution, and purification.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the aryl halide is typically Ar-I > Ar-Br > Ar-Cl.[6]
-
Amine Coordination and Deprotonation: The free amine (in this case, 4-aminopiperidine generated in situ) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] This step is often crucial and highly dependent on the strength and solubility of the base.[8][9]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylated piperidine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [fillcolor="#FFFFFF", shape=ellipse, label="Oxidative Addition"]; "Pd(II)_Complex" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Ar-Pd(II)-X(L2)"]; "Amine_Coordination" [fillcolor="#FFFFFF", shape=ellipse, label="Amine Coordination\n& Deprotonation"]; "Pd_Amido_Complex" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)-NR'R''(L2)"]; "Reductive_Elimination" [fillcolor="#FFFFFF", shape=ellipse, label="Reductive Elimination"]; "Product" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-NR'R''"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Amine_Coordination" [label="R'R''NH, Base"]; "Amine_Coordination" -> "Pd_Amido_Complex"; "Pd_Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, label="Regeneration"]; } caption: "Figure 1. Simplified Buchwald-Hartwig Catalytic Cycle"
Component Selection: A Strategic Approach
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent. For the specific case of this compound, the following considerations are paramount.
Palladium Precatalyst and Ligand Selection
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For coupling with heteroalicyclic amines like piperidine, bulky, electron-rich phosphine ligands have demonstrated superior performance.[1][10]
| Ligand Generation | Common Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines and aryl bromides, but less so for primary amines.[1] |
| Bidentate | BINAP, DPPF | Improved rates and yields, effective for primary amines and aryl iodides.[1] |
| Bulky Alkylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active for a broad range of amines and aryl chlorides, bromides, and iodides.[1] BrettPhos is particularly effective for primary amines.[2] |
For the amination of 4-bromopiperidine, ligands from the Bulky Alkylphosphine class are highly recommended. Pre-formed palladium precatalysts, which incorporate both the palladium source and the ligand (e.g., XPhos Pd G3), often provide more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup under inert conditions.[11]
The Critical Role of the Base
The base plays a dual role in this reaction: it must neutralize the hydrochloride salt of the starting material and facilitate the deprotonation of the coordinated amine in the catalytic cycle.[3] Therefore, a strong, non-nucleophilic base is typically required.
| Base | pKa of Conjugate Acid | Typical Solvents | Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | Toluene, Dioxane, THF | Very strong base, widely used and effective. Can be sensitive to moisture.[6] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | THF | Strong, non-nucleophilic base. Can improve tolerance to certain functional groups.[2] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Toluene, Dioxane | A weaker base, can be advantageous for substrates with base-sensitive functional groups.[6] |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Toluene, Dioxane | A weaker, but often effective base, particularly with certain ligand systems. Good solubility.[6] |
For the coupling of this compound, at least two equivalents of base are stoichiometrically required: one to neutralize the HCl salt and one to participate in the catalytic cycle. In practice, a slight excess (2.2-2.5 equivalents) is often beneficial.
Solvent Choice
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of the reactants, catalyst, and base.[6]
-
Aprotic, non-polar to moderately polar solvents are generally preferred.
-
Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly employed solvents.[11]
-
Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[6][11]
It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Experimental Protocols
Safety Precaution: The following procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled under an inert atmosphere (nitrogen or argon).
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the reaction. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
dot graph "Experimental_Workflow" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup (Inert Atmosphere)"; bgcolor = "#FFFFFF"; "Reagents" [label="Weigh solid reagents:\nAryl halide, 4-Bromopiperidine HCl,\nBase, Pd Precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glassware" [label="Flame-dry reaction vessel\nunder vacuum and backfill\nwith N2/Ar", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvent" [label="Add anhydrous, degassed\nsolvent via syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Execution" { label = "Reaction Execution"; bgcolor = "#FFFFFF"; "Heating" [label="Heat to desired temperature\n(e.g., 80-110 °C) with\nvigorous stirring", fillcolor="#FBBC05"]; "Monitoring" [label="Monitor progress by\nTLC or LC-MS", fillcolor="#FBBC05"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor = "#FFFFFF"; "Cooling" [label="Cool to room temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Filtration" [label="Dilute with organic solvent\nand filter through Celite", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Wash filtrate with water\nand brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Dry organic layer, concentrate,\nand purify by column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Reagents" -> "Glassware"; "Glassware" -> "Solvent"; "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Cooling"; "Cooling" -> "Filtration"; "Filtration" -> "Extraction"; "Extraction" -> "Purification"; } caption: "Figure 2. General Experimental Workflow"
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium precatalyst under an inert atmosphere.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.[12]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Representative Reaction Conditions
The following table provides starting conditions for the coupling of this compound with a representative aryl bromide.
| Parameter | Condition |
| Aryl Halide | 4-Bromotoluene (1.0 mmol) |
| Amine | This compound (1.2 mmol) |
| Pd Precatalyst | XPhos Pd G3 (0.02 mmol, 2 mol%) |
| Base | NaOtBu (2.5 mmol) |
| Solvent | Toluene (5 mL) |
| Temperature | 100 °C |
| Time | 12-24 hours |
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.[11]2. Insufficient base to neutralize HCl and drive the reaction.3. Inappropriate ligand or temperature. | 1. Ensure rigorous inert atmosphere and use of anhydrous, degassed solvents.[11] Consider using a pre-formed, air-stable precatalyst.[11]2. Increase the amount of base to 2.5-3.0 equivalents.3. Screen different bulky phosphine ligands (e.g., SPhos, RuPhos) and optimize the temperature. |
| Formation of Hydrodehalogenation Byproduct | 1. Catalyst decomposition.2. Presence of water. | 1. Use a more robust ligand. Lowering the reaction temperature may help.[11]2. Ensure all reagents and solvents are scrupulously dry. |
| Reaction Stalls | 1. Product inhibition.2. Catalyst deactivation over time. | 1. A higher catalyst loading may be necessary to overcome inhibition.[11]2. Consider a slower addition of the base or using a more stable catalyst system. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for the synthesis of N-aryl piperidine derivatives, which are valuable scaffolds in medicinal chemistry. Success in this reaction requires careful consideration of the interplay between the catalyst, ligand, base, and solvent, with particular attention to the need for a sufficient excess of a strong base to liberate the free amine from its hydrochloride salt. The protocols and guidelines presented herein provide a robust starting point for researchers to effectively apply this important methodology in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: N-Arylation of 4-Bromopiperidine Hydrochloride with Boronic Acids
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug discovery, ranking as the most frequent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone of modern medicinal chemistry. The functionalization of the piperidine nitrogen (N-arylation) is a critical transformation for modulating a compound's pharmacological properties, including target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile.
This guide provides a detailed protocol and scientific rationale for the N-arylation of 4-bromopiperidine hydrochloride using boronic acids, a transformation commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[2] We will focus on the principles of the Suzuki-Miyaura coupling, which offers a robust and versatile method for constructing the pivotal C(aryl)-N(piperidine) bond.[3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this essential reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon or carbon-heteroatom bond between an organoboron compound (e.g., a boronic acid) and a halide or triflate.[4] While traditionally used for C-C bonds, its application has expanded to C-N bond formation. The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
A critical aspect when using an amine hydrochloride salt is the role of the base. At least two equivalents of a base are required: the first to neutralize the hydrochloride salt and free the piperidine nitrogen for reaction, and the second to participate in the catalytic cycle by activating the boronic acid for transmetalation.[5]
Figure 1. Simplified catalytic cycle for the N-arylation of piperidine.
Detailed Experimental Protocol
This protocol provides a general guideline for the N-arylation of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrates: this compound, Arylboronic acid (e.g., Phenylboronic acid)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd-ligand complex (precatalyst).
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).[5]
-
Base: A strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Potassium Carbonate (K₂CO₃).[5][6]
-
Solvent: Anhydrous, degassed aprotic solvent such as Toluene or Dioxane.[5]
-
Equipment: Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas (Argon or Nitrogen) line, standard glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 2.5 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Expertise Note: A slight excess of the boronic acid is used to drive the reaction to completion and account for potential side reactions like homocoupling or protodeboronation.[4]
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe to the flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Trustworthiness Note: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-4-bromopiperidine.
Figure 2. General experimental workflow for N-arylation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized). 2. Insufficiently strong or soluble base. 3. Poor quality of reagents/solvent (wet, not degassed). | 1. Ensure rigorous inert atmosphere; use a fresh catalyst or a more stable precatalyst.[5] 2. Switch to a stronger base like NaOtBu or K₃PO₄. 3. Use freshly dried, degassed solvent and pure reagents. |
| Formation of Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling. 2. Homocoupling: Arylboronic acid couples with itself. 3. Hydrodehalogenation: Bromo-substituent is reduced. | 1. Lower reaction temperature; use a boronic ester (e.g., pinacol ester) which can be more stable.[4] 2. Ensure rigorous exclusion of oxygen. 3. Use a milder base or lower the reaction temperature. |
| Difficulty in Purification | 1. Residual palladium catalyst. 2. Persistent impurities from the boronic acid. | 1. Filter the crude product through a pad of Celite® or silica before concentration. 2. Perform an aqueous wash (e.g., with dilute NaOH) during workup to remove excess boronic acid. |
Conclusion
The N-arylation of this compound via palladium-catalyzed cross-coupling is a robust and highly enabling transformation in synthetic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful selection of the catalyst system and base, and adherence to anaerobic and anhydrous techniques are paramount for achieving high yields and purity. The protocol and troubleshooting guide presented here serve as a comprehensive resource for scientists to successfully implement this critical reaction in their research and development endeavors.
References
Synthesis of Spiro-piperidines: A Detailed Application and Protocol Guide Using 4-Bromopiperidine Hydrochloride
Introduction: The Significance of Spiro-piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. Within this important class of compounds, spiro-piperidines have emerged as particularly valuable scaffolds. The introduction of a spirocyclic center renders the piperidine ring more rigid and three-dimensional.[1][3] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding and presenting substituents in well-defined spatial orientations.[3] Consequently, spiro-piperidines are integral components of numerous therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system and cardiovascular conditions.[1]
4-Bromopiperidine hydrochloride is a versatile and commercially available building block for the synthesis of these complex architectures. Its bifunctional nature, possessing both a secondary amine and a reactive alkyl bromide, allows for sequential and controlled elaboration to construct the spirocyclic framework. This guide provides a comprehensive overview and detailed protocols for the synthesis of a representative spiro-piperidine, 1-oxa-4-azaspiro[5.5]undecane, starting from this compound.
Strategic Approach: A Multi-Step Synthesis
The synthesis of 1-oxa-4-azaspiro[5.5]undecane from this compound is a multi-step process that involves protection of the piperidine nitrogen, functional group manipulation to install the necessary components for cyclization, the key spirocyclization reaction, and final deprotection.
Overall Synthetic Scheme
The overall synthetic strategy can be visualized as follows:
Caption: Overall workflow for the synthesis of 1-Oxa-4-azaspiro[5.5]undecane Hydrochloride.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for each stage of the synthesis.
Part 1: N-Boc Protection of this compound
The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions involving the secondary amine in subsequent steps.
Reaction:
Caption: N-Boc protection of 4-bromopiperidine.
Protocol:
-
To a suspension of 4-bromopiperidine hydrobromide (5.0 g, 20.4 mmol) in dichloromethane (DCM, 35 mL) in a round-bottom flask equipped with a magnetic stir bar, add N,N-diisopropylethylamine (DIPEA, 7.09 mL, 40.8 mmol) dropwise at 0 °C (ice bath).[4]
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 6.67 g, 30.6 mmol) in DCM (35 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Wash the reaction mixture sequentially with 1 M aqueous HCl (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromopiperidine-1-carboxylate as a yellow oil.[4]
| Parameter | Value |
| Typical Yield | Quantitative |
| Purity | >95% (by NMR) |
| ¹H NMR (CDCl₃) | δ 4.34 (m, 1H), 3.68 (m, 2H), 3.31 (m, 2H), 2.08 (m, 2H), 1.90 (m, 2H), 1.46 (s, 9H) |
Part 2: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
This step involves the conversion of the bromide to a hydroxyl group, which is a precursor to the alcohol needed for the cyclization. A common method is through hydrolysis or substitution, although for this guide, we will proceed from the commercially available piperidin-4-ylmethanol for a more direct route to the key intermediate.
Reaction:
Caption: Synthesis of N-Boc-4-(hydroxymethyl)piperidine.
Protocol:
-
Dissolve piperidin-4-ylmethanol (20.0 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) in tetrahydrofuran (THF, 50 mL).[3]
-
Stir the solution at room temperature. Monitor the reaction by TLC until completion.
-
Concentrate the mixture under reduced pressure.
-
Add petroleum ether (500 mL) to the residue to induce recrystallization.
-
Filter the mixture to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.[3]
| Parameter | Value |
| Typical Yield | ~91% |
| Purity | >98% (by NMR) |
| ¹H NMR (DMSO-d₆) | δ 3.52 – 3.39 (m, 4H), 3.33 (t, J = 6.8 Hz, 2H), 2.35 (t, J = 7.0 Hz, 1H), 1.72 (m, 2H), 1.60 (m, 1H), 1.46 (s, 9H), 1.31 (m, 2H) |
Part 3: Tosylation of the Hydroxyl Group
To facilitate the intramolecular cyclization, the hydroxyl group is converted into a better leaving group, typically a tosylate.
Reaction:
References
Application Note & Protocol: A Scalable and Validated Synthesis of 4-Bromopiperidine Hydrochloride
Abstract
4-Bromopiperidine hydrochloride is a pivotal building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a wide array of conditions, from neurological disorders to infectious diseases. This document provides a comprehensive, robust, and scalable protocol for the synthesis of this compound. Moving beyond a mere recitation of steps, this guide elucidates the chemical principles and safety considerations underpinning the protocol, ensuring both high yield and operational safety for researchers, scientists, and process chemists.
Introduction and Strategic Rationale
The piperidine ring is a privileged scaffold in drug discovery. The introduction of a bromine atom at the 4-position provides a versatile chemical handle for further elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be unstable.
The chosen synthetic strategy involves the direct bromination of 4-hydroxypiperidine using phosphorus tribromide (PBr₃), followed by conversion to the hydrochloride salt. This route is selected for its efficiency, high atom economy, and the ready availability of the starting materials, making it highly amenable to large-scale production.
Reaction Scheme and Mechanism
The overall transformation is a two-step process starting from 4-hydroxypiperidine.
The Strategic Utility of 4-Bromopiperidine Hydrochloride in the Synthesis of Modern Active Pharmaceutical Ingredients
Introduction: In the landscape of modern pharmaceutical development, the efficient and strategic construction of complex molecular architectures is paramount. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold found in a vast array of marketed drugs and clinical candidates. Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone of medicinal chemistry. 4-Bromopiperidine hydrochloride emerges as a highly versatile and valuable building block for the introduction of this critical pharmacophore. Its bifunctional nature, possessing a reactive secondary amine and a bromine-substituted carbon, allows for sequential and regioselective functionalization, providing a robust platform for the synthesis of diverse and potent active pharmaceutical ingredients (APIs). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound in pharmaceutical synthesis.
Physicochemical Properties and Handling
Before delving into synthetic applications, it is crucial to understand the properties and safe handling of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁BrClN | |
| Molecular Weight | 216.51 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 199-202 °C | |
| Solubility | Soluble in water | [1] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Applications: A Gateway to Key Therapeutic Agents
The strategic importance of this compound lies in its ability to serve as a precursor to more complex piperidine-containing intermediates. This is exemplified in the synthesis of major antipsychotic drugs such as Haloperidol and Risperidone.
Synthesis of Haloperidol: Leveraging the 4-Position for C-C Bond Formation
Haloperidol, a butyrophenone antipsychotic, features a 4-(4-chlorophenyl)-4-hydroxypiperidine core. 4-Bromopiperidine serves as a key starting material for the synthesis of this crucial intermediate. The synthetic strategy involves the protection of the piperidine nitrogen, followed by a Grignard reaction to install the 4-chlorophenyl group at the 4-position, and subsequent deprotection.
Caption: Synthetic workflow from 4-bromopiperidine to a key Haloperidol intermediate.
This protocol outlines the Grignard reaction to form the key intermediate for Haloperidol.
Materials:
-
N-Boc-4-bromopiperidine
-
Magnesium turnings
-
4-Chlorobromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.1 eq) in anhydrous THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with N-Boc-4-bromopiperidine:
-
Dissolve N-Boc-4-bromopiperidine (1.0 eq) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.
-
Cool the solution of N-Boc-4-bromopiperidine to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-4-bromopiperidine via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
-
-
Deprotection:
-
The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 4-(4-chlorophenyl)piperidin-4-ol.
-
Synthesis of Risperidone: N-Alkylation of the Piperidine Core
Risperidone, another widely used antipsychotic, is synthesized by the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloroethyl-substituted pyrido[1,2-a]pyrimidin-4-one derivative.[2] While the direct starting material is the pre-formed benzisoxazole piperidine, 4-bromopiperidine can serve as a versatile precursor for the synthesis of this key intermediate.
Caption: Conceptual pathway from 4-bromopiperidine to a key Risperidone intermediate.
This protocol provides a general method for the N-alkylation of a piperidine derivative, which is the key step in the final assembly of Risperidone.[2]
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (or other piperidine derivative)
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (alkylating agent)
-
Sodium carbonate (or other suitable base)
-
Acetonitrile (or other suitable solvent)
-
Water
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.0 eq) and sodium carbonate (2.0-3.0 eq).
-
Add acetonitrile and water as the solvent system.
-
Heat the mixture to a suitable temperature (e.g., 60 °C).
-
-
Addition of Alkylating Agent:
-
Dissolve 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 eq) in water.
-
Add the solution of the alkylating agent dropwise to the heated reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the elevated temperature for several hours (e.g., 16 hours).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Risperidone.
-
Purify the crude product by recrystallization or column chromatography.
-
Expanding the Synthetic Utility: Cross-Coupling Reactions
Beyond its use in the synthesis of established drugs, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 4-position of the piperidine ring, opening avenues for the discovery of novel therapeutic agents.
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling enables the formation of a carbon-carbon bond between the 4-position of the piperidine and an aryl or heteroaryl group from a boronic acid or ester. This is a powerful tool for creating libraries of 4-arylpiperidine derivatives for screening in drug discovery programs.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the synthesis of 4-aminopiperidine derivatives. This is particularly useful for developing ligands for various receptors and enzymes where a nitrogen-containing substituent is crucial for activity.
Conclusion
This compound is a cost-effective and highly versatile building block in the synthesis of pharmaceutical ingredients. Its strategic application, particularly in the synthesis of key intermediates for major antipsychotic drugs, underscores its importance in the pharmaceutical industry. The ability to undergo regioselective N-alkylation and functionalization at the 4-position through robust methods like the Grignard reaction and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for both process development and discovery chemistry. The protocols and synthetic strategies outlined in this application note are intended to provide a solid foundation for researchers to leverage the full potential of this valuable synthetic intermediate in their drug discovery and development endeavors.
References
Application Notes: 4-Bromopiperidine Hydrochloride in the Strategic Synthesis of Substituted Piperidines
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional nature provides access to chemical space unattainable by flat aromatic rings, enabling unique protein-ligand interactions.[1] This guide provides a detailed technical overview and robust protocols for the utilization of 4-bromopiperidine hydrochloride, a versatile and strategic building block, in the synthesis of diverse N- and C4-substituted piperidine derivatives. We will explore key synthetic transformations including N-alkylation, N-arylation (via Buchwald-Hartwig amination), and C-C bond formation (via Suzuki coupling), offering insights into reaction mechanisms, optimization strategies, and practical execution for researchers in drug discovery and development.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring is a prevalent motif in over one hundred commercially available drugs, demonstrating a vast spectrum of biological activities including anesthetic, antipsychotic, and anti-allergic properties.[1] Its structural features, such as a defined three-dimensional shape and a limited number of rotatable bonds, are highly desirable in modern drug design.[1][3] The ability to introduce chirality and various substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[3]
This compound serves as an excellent starting material for creating libraries of substituted piperidines. The bromine atom at the C4 position provides a reactive handle for cross-coupling reactions, while the secondary amine allows for a wide range of N-functionalization. The hydrochloride salt form enhances the stability and handling of the otherwise volatile free base.
Pre-reaction Considerations: Handling and Safety
This compound is a hygroscopic solid that is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[4] It is crucial to consult the Safety Data Sheet (SDS) before use.[5]
Key Handling Precautions:
-
Work Environment: Handle in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to protect from moisture.[4][6]
-
Neutralization: Prior to most reactions, the hydrochloride salt must be neutralized to liberate the free secondary amine. This is typically achieved by treatment with a suitable base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or triethylamine (Et₃N) in an appropriate solvent.
Synthetic Pathways and Protocols
This section details the core synthetic strategies for modifying 4-bromopiperidine, complete with step-by-step protocols and mechanistic insights.
Pathway 1: N-Alkylation of 4-Bromopiperidine
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. This is typically achieved via nucleophilic substitution with an alkyl halide.
Causality and Rationale: The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of the piperidine attacks the electrophilic carbon of the alkyl halide. The choice of base is critical to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic, hindered base is often preferred to prevent it from competing with the piperidine as the nucleophile.[7]
Caption: Workflow for the N-alkylation of 4-bromopiperidine.
Experimental Protocol: Synthesis of 1-Benzyl-4-bromopiperidine
-
Reagents & Equipment:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Benzyl bromide
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification glassware
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.[8]
-
Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up: dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-bromopiperidine.
-
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (anhydrous) | Solid, easily removable base for neutralizing the HCl salt and the HBr byproduct. |
| Solvent | Acetonitrile (anhydrous) | Polar aprotic solvent that facilitates SN2 reactions and is relatively easy to remove. |
| Temperature | 60-70°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Monitoring | TLC | Allows for tracking the consumption of starting material and formation of the product. |
Pathway 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an aryl halide (or triflate) and an amine.[9][10] This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[9]
Causality and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst.[9] The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine ligands often providing the best results.[11]
Caption: Workflow for Buchwald-Hartwig N-arylation.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-bromopiperidine
-
Reagents & Equipment:
-
This compound
-
1-Iodo-4-methoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Schlenk tube or microwave vial, inert atmosphere setup
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2-5 mol%), X-Phos (4-10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add this compound (1.2 eq) and 1-iodo-4-methoxybenzene (1.0 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[11][12]
-
Monitor the reaction by LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired product.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / X-Phos | A common and effective combination for C-N coupling. X-Phos is a bulky electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base that facilitates the deprotonation of the amine without interfering with the catalyst. |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for palladium-catalyzed cross-coupling reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Pathway 3: C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[13] This reaction is ideal for functionalizing the C4 position of the piperidine ring.
Causality and Rationale: For this reaction, the piperidine nitrogen must first be protected to prevent it from interfering with the catalytic cycle.[14] A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions and can be easily removed later. The Suzuki reaction mechanism involves oxidative addition of the organohalide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination.[15]
Caption: Multi-step workflow for C4-arylation via Suzuki coupling.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)piperidine
-
Part A: Synthesis of tert-butyl 4-bromo-1-piperidinecarboxylate (N-Boc-4-bromopiperidine)
-
Suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (2.5 eq) and cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous work-up and purify by column chromatography to obtain the N-protected intermediate.
-
-
Part B: Suzuki Coupling
-
To a flask, add N-Boc-4-bromopiperidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Add a solvent system, typically a mixture like toluene/ethanol.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).
-
Heat the reaction to reflux (around 90-100°C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and purify by column chromatography.
-
-
Part C: Deprotection
-
Dissolve the purified N-Boc-4-arylpiperidine in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a base and extract the product, or triturate to obtain the hydrochloride salt of the final product, 4-(4-methoxyphenyl)piperidine.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of substituted piperidines. Through straightforward and robust protocols such as N-alkylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, researchers can access a wide array of functionalized piperidine scaffolds. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a solid foundation for drug development professionals and medicinal chemists to leverage this key building block in the discovery of novel therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. jocpr.com [jocpr.com]
- 15. Suzuki Coupling [organic-chemistry.org]
One-pot synthesis involving 4-Bromopiperidine hydrochloride
An Application Guide to the One-Pot Synthesis of Spiro[indole-piperidine] Scaffolds Utilizing 4-Bromopiperidine Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of this compound
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core scaffold in a vast array of FDA-approved therapeutics. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets. This compound is a particularly valuable starting material, offering two distinct points for chemical modification: the nucleophilic secondary amine and the electrophilic carbon at the C4 position bearing a bromine atom.
However, its formulation as a hydrochloride salt—while enhancing shelf-life and handling—renders the nitrogen non-nucleophilic and reduces solubility in many organic solvents. This guide provides a detailed framework for overcoming this challenge through in-situ neutralization, enabling its direct use in powerful one-pot tandem reactions. We will focus on the synthesis of spiro[indole-piperidine] structures, a highly sought-after motif in drug discovery for its rigid, three-dimensional architecture that allows for precise spatial orientation of substituents.[1]
One-pot syntheses, which combine multiple reaction steps in a single vessel, represent a paradigm of efficiency. They minimize solvent waste, reduce purification steps, and save considerable time and resources, aligning with the principles of green chemistry and accelerating the drug discovery process.[2]
Mechanistic Insights and Strategic Considerations
The success of any one-pot reaction hinges on the orthogonal reactivity of the functional groups involved. 4-Bromopiperidine is an exemplary substrate for such strategies. The core principle involves a sequential functionalization of the nitrogen and the C4-carbon, where the conditions for the first reaction set the stage for the second.
Pillar 1: The Indispensable Neutralization Step
The primary and most critical step is the liberation of the free piperidine base from its hydrochloride salt. The protonated nitrogen is unreactive as a nucleophile. This is typically achieved in-situ by adding a suitable base.
-
Choice of Base: The base must be strong enough to deprotonate the piperidinium ion (pKa ~11) but compatible with the other reagents in the pot.
-
Organic Amines (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): These are excellent choices for maintaining a homogeneous organic solution. They are non-nucleophilic and their hydrochloride byproducts often have limited solubility, sometimes simplifying workup.[3]
-
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are effective, inexpensive, and easily removed by filtration. They are particularly useful in polar aprotic solvents like DMF or DMSO.
-
Pillar 2: Tandem Reaction Design
A common and powerful one-pot strategy is a tandem Nucleophilic Aromatic Substitution (SNAr) followed by an Intramolecular Alkylation.
-
N-Arylation (SNAr): The newly formed free piperidine base acts as a potent nucleophile, attacking an electron-deficient aromatic ring (e.g., a fluorinated nitroarene or cyanobenzene) to displace a leaving group.
-
Intramolecular C-Alkylation: After N-arylation is complete, a stronger base is added to the same pot. This base deprotonates an acidic C-H bond on the newly introduced aromatic ring, creating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic C4 carbon of the piperidine ring and displacing the bromide to form the spirocyclic system.
This sequential approach allows for the rapid construction of complex molecular architectures from simple, commercially available starting materials.
// Connections A -> S1_Base [style=invis]; B -> S1_Base [style=invis]; {A, B} -> S1_React [lhead=cluster_step1, minlen=2]; S1_React -> S1_Intermediate [label="Formation"]; S1_Intermediate -> S2_React [label="Proceeds to Step 2\nin the same pot"]; S2_Base -> S2_React; S2_React -> C [minlen=2, label="Spirocyclization"];
} .dot Caption: General workflow for the one-pot tandem synthesis.
Application Protocol: One-Pot Synthesis of a Spiro[oxindole-4,4'-piperidine]
This protocol details a representative one-pot synthesis of a spiro-oxindole piperidine scaffold, a privileged structure in medicinal chemistry. The reaction proceeds via a tandem SNAr reaction followed by a base-mediated intramolecular cyclization.
// Reactants
r1 [label=<
4-Bromopiperidine HCl
r2 [label=<
2-Fluorophenylacetonitrile
// Intermediate
intermediate [label=<
N-Arylated Intermediate
// Product
product [label=<
Spiro[oxindole-4,4'-piperidine]
// Arrows and Reagents plus1 [label="+", shape=plaintext];
// Step 1 reagents1 [label=<
- K₂CO₃, DMF 80 °C
, shape=plaintext];
// Step 2 reagents2 [label=<
- NaH, DMF rt → 80 °C
, shape=plaintext];
// Layout {rank=same; r1; plus1; r2;} r1 -> reagents1 [style=invis]; plus1 -> reagents1 [style=invis]; r2 -> reagents1 [style=invis]; reagents1 -> intermediate; intermediate -> reagents2; reagents2 -> product; } .dot Caption: Reaction scheme for the one-pot spiro-oxindole synthesis.
Materials and Equipment
| Reagent/Material | CAS Number | Supplier Example | Notes |
| This compound | 19524-06-2 | Sigma-Aldrich | Store under inert gas, moisture sensitive. |
| 2-Fluorophenylacetonitrile | 326-62-5 | Sigma-Aldrich | Toxic, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Sigma-Aldrich | Finely powdered is preferable. |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | Sigma-Aldrich | Highly reactive, handle with extreme care. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Use dry solvent from a sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | For workup and chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | For chromatography. |
| Saturated aq. NH₄Cl solution | N/A | Lab prepared | For quenching. |
| Brine | N/A | Lab prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | For drying organic layers. |
| Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen line, ice bath. | N/A | VWR | Ensure all glassware is oven-dried. |
Safety Precautions
| Hazard | Precaution |
| Sodium Hydride (NaH) | Flammable solid, reacts violently with water to produce flammable hydrogen gas. ALWAYS quench slowly with an alcohol (e.g., isopropanol) or ethyl acetate at 0 °C before adding aqueous solutions. Handle in a fume hood under an inert atmosphere. |
| DMF | A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood. |
| 2-Fluorophenylacetonitrile | Toxic by inhalation, ingestion, and skin contact. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood. |
| Pressurization | Quenching NaH generates H₂ gas. Ensure the reaction is not in a sealed system and has a vent to the atmosphere (e.g., via a bubbler). |
Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add this compound (1.0 eq, e.g., 1.95 g, 10 mmol).
-
Reagent Addition (Step 1): Add anhydrous potassium carbonate (2.5 eq, 3.45 g, 25 mmol) and anhydrous DMF (40 mL).
-
Begin stirring the suspension, then add 2-fluorophenylacetonitrile (1.05 eq, 1.27 g, 10.5 mmol) via syringe.
-
N-Arylation Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the formation of the N-arylated intermediate.
-
Preparation for Cyclization (Step 2): Once Step 1 is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Strong Base: Under a positive flow of argon, carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq, 0.60 g, 15 mmol) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Intramolecular Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80 °C and stir for an additional 2-4 hours, again monitoring for the formation of the final spirocyclic product.
-
Reaction Quench: Cool the mixture to 0 °C. Very slowly and carefully, add ethyl acetate (10 mL) dropwise to quench the excess NaH. Once gas evolution ceases, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel containing water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to afford the desired spiro[oxindole-4,4'-piperidine] product.
Summary and Outlook
This guide demonstrates the strategic utility of this compound as a versatile building block for complex molecule synthesis. By employing an in-situ neutralization strategy, this stable salt can be directly channeled into efficient one-pot tandem reactions, enabling the rapid assembly of medicinally relevant spirocyclic scaffolds. The protocol provided serves as a robust template that can be adapted by researchers for the synthesis of diverse molecular libraries, accelerating lead generation and optimization in drug discovery programs. The principles of orthogonality and sequential reactivity showcased here are broadly applicable and encourage the design of more efficient and sustainable synthetic routes.
References
N-Protection of 4-Bromopiperidine Hydrochloride: A Detailed Guide for Synthetic Strategy and Protocol Optimization
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the N-protection of 4-bromopiperidine hydrochloride. This pivotal building block is instrumental in the synthesis of a multitude of pharmacologically active agents.[1] We delve into the strategic selection and application of three widely utilized nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). Beyond mere procedural outlines, this guide elucidates the mechanistic underpinnings of each protection strategy, discusses the critical concept of orthogonality, and offers detailed, field-proven protocols. Our aim is to equip the modern chemist with the knowledge to not only execute these reactions efficiently but also to make informed strategic decisions in complex synthetic campaigns.
Introduction: The Strategic Importance of 4-Bromopiperidine in Medicinal Chemistry
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its three-dimensional structure is crucial for achieving specific interactions with biological targets. 4-Bromopiperidine, in particular, serves as a versatile synthetic intermediate. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[2]
However, the secondary amine of the piperidine ring is a nucleophilic and basic center that can interfere with many synthetic transformations. Therefore, the temporary masking or "protection" of this nitrogen is a critical first step in most synthetic routes involving this scaffold. The choice of the N-protecting group is a strategic decision that profoundly impacts the entire synthetic sequence. This choice is governed by the planned subsequent reactions and the conditions required for the eventual removal of the protecting group.
This guide will focus on three of the most common and versatile amine protecting groups: Boc, Cbz, and Fmoc. We will explore their application to this compound, providing a rationale for their selection and detailed experimental procedures.
The Principle of Orthogonal Protection: A Cornerstone of Modern Synthesis
In multi-step synthesis, the concept of orthogonal protection is paramount. It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[3] This allows for the selective deprotection and functionalization of one part of the molecule while other protected groups remain intact. The Boc, Cbz, and Fmoc groups are a classic example of an orthogonal set:
-
Boc (tert-butoxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[4]
-
Cbz (benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[5]
-
Fmoc (9-fluorenylmethoxycarbonyl): Labile to basic conditions, typically secondary amines like piperidine.[6]
Understanding this orthogonality is crucial for designing efficient and elegant synthetic routes.
N-Boc Protection: A Robust and Widely Used Strategy
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its removal under acidic conditions provides a clean and efficient deprotection pathway.
Mechanistic Rationale
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of the carbamate. The hydrochloride salt of 4-bromopiperidine must first be neutralized with a non-nucleophilic base to liberate the free secondary amine for the reaction to proceed.
Experimental Protocol: N-Boc Protection of this compound
This protocol is adapted from established procedures and provides a reliable method for the synthesis of 1-Boc-4-bromopiperidine.[7]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: To a suspension of this compound (1.0 eq) in dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature. The use of a hindered, non-nucleophilic base like DIPEA is crucial to prevent side reactions.
-
Boc Anhydride Addition: To the reaction mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Wash the reaction mixture sequentially with 1 M aqueous hydrochloric acid and brine. The acidic wash removes excess base, while the brine wash helps to break up any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Boc-4-bromopiperidine can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after the workup.
Data Presentation: Key Parameters for N-Boc Protection
| Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | >95% |
| Purity (post-workup) | Often >97% |
Visualization: N-Boc Protection Workflow
Caption: Workflow for the N-Boc protection of this compound.
N-Cbz Protection: A Classic and Versatile Choice
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group. It is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[8] The Cbz group is typically removed by catalytic hydrogenolysis, a mild and efficient method.[5]
Mechanistic Insights
N-Cbz protection is commonly achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous basic solution.[5] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride. The base neutralizes the HCl generated during the reaction.
Experimental Protocol: N-Cbz Protection of this compound
This generalized protocol is based on standard procedures for Cbz protection of amines.[9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Amine Liberation: Dissolve this compound (1.0 eq) in a biphasic mixture of DCM and an aqueous solution of sodium carbonate (2.5 eq). Stir vigorously until the solid dissolves.
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Separate the organic layer. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-Cbz-4-bromopiperidine.[10]
Data Presentation: Key Parameters for N-Cbz Protection
| Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium carbonate (Na₂CO₃) |
| Solvent | Dichloromethane (DCM) / Water |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Visualization: N-Cbz Protection Reaction Scheme
Caption: Reaction scheme for the N-Cbz protection of 4-bromopiperidine.
N-Fmoc Protection: The Base-Labile Option for Orthogonal Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it an essential component of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).[6] Its stability to acidic and hydrogenolysis conditions makes it complementary to the Boc and Cbz groups.
Mechanistic Principles
The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[11] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid, which then decarboxylates to release the free amine.
Experimental Protocol: N-Fmoc Protection of this compound
This protocol is a general procedure for the Fmoc protection of amines.
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Amine Neutralization: Dissolve this compound (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.
-
Fmoc-Cl Addition: Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Add water to the reaction mixture and extract with diethyl ether. Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-Fmoc-4-bromopiperidine.
Data Presentation: Key Parameters for N-Fmoc Protection
| Parameter | Value |
| Starting Material | This compound |
| Protecting Agent | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Dioxane / Water |
| Typical Yield | 80-90% |
| Purity (post-purification) | >98% |
Visualization: Orthogonality of Protecting Groups
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
Conclusion: Strategic Selection for Synthetic Success
The N-protection of this compound is a fundamental step in the synthesis of numerous important molecules. The choice between Boc, Cbz, and Fmoc protecting groups should be a deliberate one, based on the planned synthetic route and the need for orthogonal deprotection strategies. The Boc group offers a robust and straightforward approach for many applications. The Cbz group provides a valuable alternative when acid and base lability are to be avoided. The Fmoc group is the ideal choice when base-lability is required, particularly in the context of peptide synthesis or when working with acid-sensitive substrates. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can confidently and efficiently utilize N-protected 4-bromopiperidine derivatives as key building blocks in their synthetic endeavors.
References
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Bromo-N-Z-piperidine (96%) - Amerigo Scientific [amerigoscientific.com]
- 10. connectsci.au [connectsci.au]
- 11. total-synthesis.com [total-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromopiperidine Hydrochloride
Welcome to the technical support guide for the purification of crude 4-Bromopiperidine hydrochloride via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and professionals in drug development. Our approach moves beyond simple procedural lists to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles.[1][2]
-
Ventilation: Handle this compound, a compound that can cause respiratory irritation, exclusively in a well-ventilated chemical fume hood.[1][2][3]
-
Hazard Profile: This compound is harmful if swallowed, inhaled, or in contact with skin, and it causes serious skin and eye irritation.[2][4][5] Avoid creating dust.[1]
-
Handling: Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly after handling.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] The compound is hygroscopic and air-sensitive.[2]
Troubleshooting Guide: Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of this compound.
Question 1: My final yield is extremely low. What are the most likely causes?
A low yield (e.g., <50%) is one of the most common issues in recrystallization and can usually be traced to one of several procedural missteps.
-
Cause - Excessive Solvent Use: The most frequent error is using too much solvent to dissolve the crude solid.[6][7][8] The goal is to create a saturated solution at the solvent's boiling point.[9][10] Any excess solvent will retain more of your compound in the solution (the "mother liquor") upon cooling, thereby reducing the amount that crystallizes.[7]
-
Solution:
-
Evaporate Excess Solvent: If you suspect too much solvent was used and have not yet disposed of the mother liquor, you can recover additional material. Gently heat the filtrate to boil off a portion of the solvent, then attempt to cool and crystallize again.[6] This is often referred to as obtaining a "second crop" of crystals.
-
Refine Your Technique: In subsequent attempts, add the hot solvent in small portions to the crude material, waiting for the solution to return to a boil between additions. Stop adding solvent as soon as all the solid has dissolved.[7]
-
-
Cause - Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.[11][12] This happens if the apparatus cools down too much during the transfer.[11]
-
Solution:
-
Use Proper Equipment: Use a short-stemmed or stemless funnel to prevent clogging.[11]
-
Keep it Hot: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapors before pouring your solution.[12] The boiling solvent in the receiving flask will keep the funnel warm from below.[11][12]
-
Minimize Volume: If necessary, use a slight excess of solvent to prevent premature crystallization, and then boil it off after filtration is complete.[11]
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
This phenomenon is known as supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[7][8] Crystal formation requires a nucleation point to begin.[8]
-
Solution 1 - Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level.[7][8] The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Solution 2 - Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the supersaturated solution will provide a template for crystal growth.[7][8]
-
Solution 3 - Reduce Temperature Further: If room temperature cooling is unsuccessful, place the flask in an ice-water bath to further decrease the compound's solubility.[7]
-
Solution 4 - Reduce Solvent Volume: This is the last resort if the above methods fail, as it indicates the solution was too dilute to begin with. Gently heat the solution to boil off some solvent, making it more concentrated, and then repeat the cooling process.[6][8]
Question 3: My compound separated as an oil instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid lattice.[6][8] This is more common with impure compounds (impurities depress the melting point) or when the solvent's boiling point is higher than the solute's melting point.[8]
-
Solution 1 - Reheat and Add More Solvent: The most direct solution is to heat the mixture to redissolve the oil. Then, add a small amount of additional "good" solvent (the one in which the compound is more soluble) to lower the solution's saturation point.[6][8]
-
Solution 2 - Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling. Try letting the solution cool much more gradually. You can insulate the flask to slow heat loss.[13]
-
Solution 3 - Change the Solvent System: If oiling persists, the chosen solvent system may be unsuitable. You may need to select a solvent with a lower boiling point or reformulate your mixed-solvent ratio.
Question 4: My final crystals are discolored. How can I remove colored impurities?
Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated charcoal.
-
Procedure:
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Remove the solution from the heat and allow it to cool slightly to prevent violent boiling when the charcoal is added.[14]
-
Add a very small amount of activated charcoal (a spatula tip is often enough). Using too much charcoal can adsorb your product and significantly reduce the yield.[6]
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the insoluble charcoal particles.[12][14]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For this compound, a polar hydrochloride salt, polar solvents are the best starting point.
-
Known Solvents: It is reported to be soluble in water, methanol, and DMSO.[4]
-
Single Solvent Approach: You could test methanol or isopropanol. The key is to find one where the solubility difference between hot and cold is significant. Water is also an option, but its high boiling point can sometimes promote decomposition or oiling out.
-
Mixed Solvent Approach (Recommended): This is often the most effective method.[15] You select a "good" solvent in which the compound is very soluble (e.g., methanol or water) and a miscible "bad" solvent (antisolvent) in which the compound is poorly soluble (e.g., isopropanol, acetone, or ethyl acetate).[15][16] This approach gives you fine control over the solution's saturation point. A common starting pair for amine hydrochlorides is an alcohol/ether or alcohol/alkane mixture. For this specific compound, a Methanol/Isopropanol or Water/Isopropanol system would be a logical and effective choice.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good "good" solvent, but high BP can be an issue.[17] |
| Methanol | 65 | High | Excellent "good" solvent due to high polarity and lower BP.[4] |
| Ethanol | 78 | High | Good "good" solvent.[18] |
| Isopropanol (IPA) | 82 | Medium | Excellent choice as an "antisolvent" with methanol or water. |
| Acetone | 56 | Medium | Can be used as an "antisolvent", but its volatility can be tricky.[18] |
| Ethyl Acetate | 77 | Medium-Low | Potential "antisolvent". |
Q2: Can you provide a standard protocol for recrystallizing this compound?
The following is a robust, general-purpose protocol using a mixed-solvent system (e.g., Methanol as the solvent and Isopropanol as the antisolvent).
Detailed Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat your primary solvent (Methanol) to its boiling point. Add the minimum amount of hot methanol to the crude solid needed to fully dissolve it at a boil.[7][9]
-
Removal of Insoluble Impurities (If Necessary): If you observe any insoluble material, perform a hot gravity filtration now. (See Troubleshooting Q4 and the workflow diagram).[12]
-
Addition of Antisolvent: While keeping the methanol solution hot and stirring, add the antisolvent (Isopropanol), which can be at room temperature or slightly warmed, dropwise.[15][16] Continue adding until you observe a persistent faint cloudiness (turbidity).[15][16] This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot methanol to just redissolve the turbidity, resulting in a clear, saturated solution.[16]
-
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling is crucial for forming large, pure crystals.[9][13]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold antisolvent (Isopropanol) or the recrystallization solvent mixture to remove any residual mother liquor.[7]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them.[19] Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.
Workflow Diagram: Recrystallization Process
Caption: Recrystallization workflow for 4-Bromopiperidine HCl.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromopyridinium chloride | C5H5BrClN | CID 88100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. homework.study.com [homework.study.com]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. huarongpharma.com [huarongpharma.com]
- 19. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Identifying and Mitigating Byproducts in 4-Bromopiperidine Hydrochloride Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-Bromopiperidine hydrochloride in coupling reactions. Our focus is on anticipating and resolving common issues related to byproduct formation, ensuring the integrity and success of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with 4-Bromopiperidine HCl is sluggish or fails to go to completion. What is the most common cause?
A: The primary issue often lies in the handling of the this compound starting material. As a salt, it has limited solubility in many common aprotic solvents used for coupling reactions (e.g., toluene, THF, dioxane).[1] Effective neutralization to the free base is critical for the reaction to proceed. Insufficient base or inefficient liquid-liquid extraction during a pre-neutralization step can lead to low concentrations of the active nucleophile, causing the reaction to stall. We recommend in situ neutralization with a suitable base as part of the reaction setup.
Q2: I've noticed my isolated 4-bromopiperidine free base turns pink or darkens over time. Is it still usable?
A: A pink or dark coloration is a visual indicator of degradation.[1][2] The free base of 4-bromopiperidine is known to be less stable than its hydrochloride salt and can be sensitive to air and moisture.[3] This degradation can lead to the formation of oligomeric or oxidized impurities that may complicate your reaction and purification. For best results, it is strongly recommended to use the free base immediately after preparation or to generate it in situ. If you must isolate it, do so quickly, minimize exposure to air, and store it under an inert atmosphere at low temperature for a short period.[2]
Q3: My LC-MS analysis shows a significant peak with a mass corresponding to my desired product minus a bromine atom and plus a hydrogen atom (M-Br+H). What is this byproduct?
A: This is a classic example of a hydrodehalogenation byproduct. In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, a common side reaction is the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom.[4] This can happen to your aryl halide coupling partner or, if 4-bromopiperidine is used as the electrophile, to the piperidine ring itself. This side reaction is often promoted by elevated temperatures or issues with the catalyst's stability and activity.
Q4: Can I use this compound directly in a Buchwald-Hartwig reaction by adding extra base?
A: Yes, this is a common and often preferred strategy. Adding an additional equivalent of a strong base (e.g., NaOtBu, LHMDS) or a moderately strong base (e.g., K₃PO₄, Cs₂CO₃) to neutralize the hydrochloride salt in situ is highly effective. This approach avoids the need to isolate the less-stable free base.[2] However, the choice of base is critical and must be compatible with your substrate's functional groups and the catalyst system.[5]
Deep Dive: Common Byproducts and Their Formation Mechanisms
Understanding the origin of byproducts is the first step toward their mitigation. In the context of palladium- or copper-catalyzed C-N bond formation, several key side reactions are frequently encountered.
Hydrodehalogenation (HDH)
This is arguably the most common byproduct in palladium-catalyzed reactions. The aryl halide (Ar-X) is converted into an arene (Ar-H).
-
Mechanism: This side reaction is often attributed to the reaction of a palladium-hydride (Pd-H) species with the aryl halide. Pd-H species can form from several pathways, including the β-hydride elimination from alkoxide bases (like NaOtBu) or from the amine coupling partner. This Pd-H species can then insert into the Ar-X bond or react with an Ar-Pd-X intermediate, ultimately leading to the Ar-H product.
-
Mitigation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote rapid reductive elimination of the desired C-N bond, which can outcompete the HDH pathway.[4][5]
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize HDH.[4]
-
Base Selection: While strong bases are often needed for efficiency, weaker bases like Cs₂CO₃ or K₃PO₄ may generate fewer Pd-H species.[5]
-
Homocoupling of Aryl Halides (Biaryl Formation)
Two molecules of the aryl halide coupling partner react to form a biaryl species (Ar-Ar).
-
Mechanism: This is particularly prevalent in Ullmann-type (copper-catalyzed) reactions but can also occur in palladium catalysis.[6][7] The mechanism can involve the formation of an Ar-Pd-Ar intermediate followed by reductive elimination, or disproportionation of Ar-Pd(II) species.
-
Mitigation:
-
Ensure a well-defined, active Pd(0) catalyst is present at the start of the reaction. Using pre-catalysts can help.
-
Maintain a stoichiometric balance; avoid a large excess of the aryl halide.
-
In Ullmann reactions, ligand choice and temperature control are critical to favor the desired C-N coupling over C-C homocoupling.[8]
-
Formation of Phenols and Aryl Ethers
If significant amounts of water or hydroxide ions are present, the aryl halide can be converted to a phenol (Ar-OH). The newly formed phenol can then couple with another molecule of aryl halide to produce a diaryl ether (Ar-O-Ar).
-
Mechanism: An arylpalladium halide intermediate can react with a hydroxide ion to form an arylpalladium hydroxo complex.[9] Reductive elimination from this complex yields the phenol. The subsequent ether formation is essentially a Buchwald-Hartwig C-O coupling reaction.[10]
-
Mitigation:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly dried solvents and handle hygroscopic bases (e.g., K₃PO₄) in a glovebox.
-
Inert Atmosphere: Meticulously degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) to exclude moisture.
-
Troubleshooting Guide
Use the following decision tree and summary table to diagnose and resolve issues in your coupling reactions.
Caption: A decision tree for troubleshooting common experimental issues.
Table 1: Summary of Common Byproducts and Solutions
| Byproduct Identity | Common Name | Probable Cause(s) | Suggested Analytical Method | Mitigation Strategy |
| Ar-H | Hydrodehalogenation | High temperature; non-optimal ligand/base combination; catalyst decomposition. | LC-MS, GC-MS, ¹H NMR | Lower reaction temperature; use bulky, electron-rich phosphine ligands; screen alternative bases. |
| Ar-Ar | Biaryl Homocoupling | Inefficient catalyst activation; high temperature (especially in Ullmann couplings). | LC-MS, GC-MS | Use a well-defined pre-catalyst; ensure proper stoichiometry; optimize temperature. |
| Ar-OH | Phenol Formation | Presence of water or hydroxide ions from base or wet solvent. | LC-MS | Use rigorously dried solvents and reagents; ensure a properly inert atmosphere. |
| (Piperidine)₂ | Dimerization | Degradation of 4-bromopiperidine free base. | LC-MS | Use 4-bromopiperidine HCl and neutralize in situ; use freshly prepared free base immediately. |
Recommended Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation with In Situ Neutralization
This protocol is a robust starting point for coupling an aryl bromide with this compound.[5][11]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and Sodium tert-butoxide (NaOtBu, 2.5 equiv - 1.2 for neutralization, 1.3 for coupling).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe (approx. 0.1 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium solids. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Caption: Simplified Buchwald-Hartwig cycle and key side reactions.
Protocol 2: Analytical Workflow for Crude Reaction Mixture
-
Sample Preparation: Take a ~0.1 mL aliquot from the crude reaction mixture. Dilute with 1 mL of a suitable solvent (e.g., acetonitrile or methanol). If solids are present, filter through a syringe filter.
-
LC-MS Analysis: Inject the sample onto a reverse-phase HPLC system with MS detection (e.g., ESI).
-
Data Interpretation:
-
Identify the mass of your starting materials and expected product.
-
Search for masses corresponding to the common byproducts listed in Table 1.
-
Hydrodehalogenation: Look for [M-79] for aryl bromides or [M-1] for the final product where bromine is replaced by hydrogen.
-
Homocoupling: Look for a mass corresponding to [2*Ar-H].
-
Hydroxylation: Look for a mass corresponding to [Ar-OH+H]⁺.
-
-
Confirmation (Optional): If a major byproduct is detected, scale up the reaction and isolate the impurity via preparative HPLC or column chromatography. Characterize its structure using ¹H and ¹³C NMR to confirm its identity.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 4-Bromopiperidine Hydrochloride Substitutions
Welcome to our dedicated technical support guide for optimizing nucleophilic substitution reactions involving 4-Bromopiperidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, minimize byproduct formation, and troubleshoot common issues. Our guidance is rooted in established mechanistic principles and practical, field-tested experience.
Introduction: The Chemistry of this compound
This compound is a versatile building block in pharmaceutical and agrochemical synthesis. The piperidine ring is a common motif in many biologically active molecules.[1][2] The bromine atom at the 4-position serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. However, the fact that it is supplied as a hydrochloride salt introduces specific challenges that must be addressed for successful reactivity. The protonated piperidine nitrogen renders the free base necessary for many subsequent reactions, and the overall reaction conditions, particularly temperature, must be carefully controlled to achieve the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substitution reaction with this compound is not proceeding or is very sluggish. What are the primary factors to investigate?
A1: Several factors could be contributing to low reactivity. Before focusing solely on temperature, it's crucial to assess the fundamental reaction setup.
-
In-situ Free Base Generation: this compound is a salt. The protonated piperidine nitrogen is unreactive as a nucleophile if N-functionalization is the goal, and its electron-withdrawing nature can deactivate the ring system. It is essential to neutralize the hydrochloride salt to generate the free piperidine base in situ. This is typically achieved by adding at least one equivalent of a suitable base.[3] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[4] Insufficient base will result in a stalled reaction.
-
Nucleophile Strength: The reactivity of your nucleophile is paramount. Stronger nucleophiles will react more readily. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alcohols (ROH). If you are using a weak nucleophile, a higher reaction temperature will likely be necessary.[5][6]
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction mechanism.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively free to attack the electrophilic carbon.[6][8]
The following flowchart outlines a basic troubleshooting sequence:
Caption: Initial troubleshooting workflow for substitution reactions.
Q2: How does reaction temperature generally affect the substitution on 4-Bromopiperidine?
A2: Temperature is a critical parameter that directly influences the reaction rate.[] Increasing the temperature generally increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn accelerates the reaction.[]
However, the effect of temperature is not without its caveats:
-
Increased Rate of Side Reactions: Higher temperatures can also accelerate undesirable side reactions, such as elimination (to form piperideine derivatives) or decomposition of starting materials or products.
-
Solvent Boiling Point: The maximum reaction temperature is limited by the boiling point of the solvent used.
-
Thermodynamic vs. Kinetic Control: In some cases, temperature can influence the product distribution. A lower temperature might favor the kinetically preferred product, while a higher temperature could allow the system to equilibrate to the more stable, thermodynamically favored product.
Q3: What is a good starting point for reaction temperature, and how should I proceed with optimization?
A3: A systematic approach to temperature optimization is recommended.
-
Initial Screening: For many common nucleophiles (e.g., amines, thiols), starting at ambient temperature (20-25 °C) is a reasonable first step, especially if a good solvent and a strong nucleophile are used.[10][11] If no reaction is observed after several hours, gentle heating to 40-60 °C is a logical next step.
-
Stepwise Increase: If the reaction is still slow, increase the temperature in 20 °C increments, monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Be mindful of the potential for byproduct formation at each step.
-
High-Temperature Reactions: For less reactive nucleophiles or sterically hindered systems, temperatures in the range of 80-120 °C may be necessary.[12] Reactions at these temperatures often require solvents with higher boiling points, such as DMF, DMSO, or dioxane.
The following table provides general temperature guidelines for different classes of nucleophiles. These are starting points and may require further optimization.
| Nucleophile Class | Example | Typical Starting Temperature | Notes |
| Primary/Secondary Amines | Benzylamine, Morpholine | 25 - 60 °C | Reaction rate is highly dependent on the basicity and steric bulk of the amine. |
| Thiols | Thiophenol | 25 - 50 °C | Thiolates are excellent nucleophiles and often react at lower temperatures. |
| Alcohols/Phenols | Phenol | 60 - 100 °C | Often requires a strong base (e.g., NaH) to deprotonate the alcohol, forming the more reactive alkoxide. |
| Carboxylates | Sodium Acetate | 80 - 120 °C | Generally weaker nucleophiles requiring higher temperatures. |
Q4: I'm observing the formation of impurities at higher temperatures. What are the likely side reactions and how can I mitigate them?
A4: At elevated temperatures, two primary side reactions are common with alkyl halides: elimination and over-alkylation (if the nucleophile is a primary or secondary amine).
-
Elimination (E2 Pathway): This is more likely with sterically hindered or strongly basic nucleophiles.[8] It results in the formation of 1,2,3,6-tetrahydropyridine. To minimize elimination:
-
Use the lowest effective temperature.
-
Employ a strong nucleophile that is a weak base.
-
Avoid excessively strong, sterically hindered bases for the initial neutralization step.
-
-
Decomposition: 4-Bromopiperidine and its derivatives can be thermally sensitive. The manufacturer's data for the hydrochloride salt indicates decomposition at high temperatures (e.g., melting point of 270 °C with decomposition for a related pyridine compound).[13] While reaction temperatures will be well below this, prolonged heating at high temperatures can lead to degradation. It is advisable to run reactions at the lowest temperature that provides a reasonable reaction rate.
The decision-making process for addressing side reactions can be visualized as follows:
Caption: Troubleshooting byproduct formation at elevated temperatures.
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for the substitution reaction. The temperature and reaction time are key variables for optimization.
Materials:
-
This compound
-
Nucleophile (1.1 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.0 eq) and stir the suspension for 15 minutes.
-
Add the nucleophile (1.1 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., start at room temperature and heat as needed).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]
-
Upon completion, cool the reaction to room temperature.
-
Filter off any inorganic solids.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.[15]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 4-溴吡啶 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Handling and Stabilizing 4-Bromopiperidine Free Base
Welcome to the technical support guide for 4-bromopiperidine. As a foundational building block in medicinal chemistry and drug development, its proper handling is paramount to achieving reproducible and successful synthetic outcomes. However, the free base form of this reagent is notoriously unstable, a frequent source of experimental inconsistency.
This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why 4-bromopiperidine degrades and offers field-proven strategies to mitigate this instability. We will address common user-encountered issues through a series of FAQs and troubleshooting scenarios, ensuring you can confidently incorporate this valuable synthon into your research.
Section 1: Understanding the Inherent Instability
A core principle of troubleshooting is understanding the root cause of the problem. The instability of 4-bromopiperidine free base is not arbitrary; it is a direct consequence of its molecular structure.
FAQ: Why is 4-bromopiperidine free base so unstable?
The instability arises from an intramolecular conflict between two key functional groups:
-
The Nucleophilic Secondary Amine (-NH-): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile.
-
The Electrophilic C-Br Bond: The carbon atom bonded to the bromine is electron-deficient and serves as an electrophilic site, susceptible to nucleophilic attack.
This inherent reactivity leads to a primary degradation pathway: intermolecular N-alkylation . The nucleophilic nitrogen of one molecule attacks the electrophilic carbon of another, displacing the bromide ion and forming a dimer. This process can continue, leading to oligomerization or polymerization, which manifests as a viscous, discolored oil or solid. The compound is also susceptible to oxidation over time.
This contrasts sharply with its salt form (e.g., 4-bromopiperidine hydrobromide), where the nitrogen's lone pair is protonated, rendering it non-nucleophilic and thus stable for long-term storage.
Caption: Primary degradation via self-alkylation.
Section 2: Frequently Asked Questions (Proactive Guidance)
Proactive knowledge is the best defense against experimental failure. Here are answers to the most common questions our team receives.
Q1: What are the visual signs of 4-bromopiperidine degradation? You can often assess the quality of the free base by its appearance. Freshly prepared or purified 4-bromopiperidine should be a colorless to very pale yellow oil or low-melting solid. Signs of significant degradation include:
-
Color Change: A progression from yellow to brown or pinkish-brown.
-
Increased Viscosity: The formation of oligomers makes the material more viscous.
-
Solidification: Advanced polymerization can lead to the formation of an intractable solid.
-
Insolubility: The resulting polymeric material may be insoluble in solvents where the starting material is freely soluble.
Q2: What are the ideal storage conditions for the free base? If you must store the free base, it should only be for the short term. The following conditions are mandatory:
-
Temperature: Store at -20°C in a freezer.
-
Atmosphere: Displace air with an inert gas (e.g., argon or nitrogen) before sealing.
-
Container: Use a tightly sealed vial with a PTFE-lined cap.
-
Light: Protect from light by using an amber vial or wrapping it in aluminum foil.
Q3: Is it better to purchase the free base or its salt form (e.g., hydrobromide)? For long-term viability and experimental reproducibility, always purchase and store the hydrobromide (HBr) or hydrochloride (HCl) salt . The protonated nitrogen is stable, preventing self-alkylation. The free base should then be generated immediately prior to use in a reaction.
Q4: How does N-protection (e.g., with a Boc group) improve stability? Protecting the nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) dramatically increases stability. The Boc group delocalizes the nitrogen's lone pair, significantly reducing its nucleophilicity and preventing the self-alkylation reaction. N-Boc-4-bromopiperidine is stable at room temperature, though refrigeration (0-8°C) is recommended for long-term storage.
Section 3: Troubleshooting Guide (Reactive Solutions)
Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.
Scenario 1: My 4-bromopiperidine free base has turned brown. Can I still use it?
Initial Assessment: It is strongly advised not to use discolored 4-bromopiperidine directly in any reaction where stoichiometry and purity are critical. The brown color indicates the presence of undefined oligomeric impurities, meaning the actual concentration of the desired monomer is unknown.
Recommended Action: Purification For small quantities, a rapid purification can be attempted.
-
Short-Path Distillation: If you have the equipment, this is the most effective method for separating the monomer from non-volatile oligomers.
-
Aqueous Wash: Dissolve the discolored oil in a water-immiscible solvent like dichloromethane (DCM) or diethyl ether. Wash with a mild, dilute acid (e.g., 1% citric acid) to protonate and extract the basic piperidine monomer into the aqueous layer, leaving non-basic oligomers behind. Then, basify the aqueous layer and re-extract the purified free base. This is effectively performing a purification and free-basing in one sequence. Use the resulting organic solution immediately.
Scenario 2: My reaction yield is consistently low or fails when using 4-bromopiperidine.
Low yields are the most common consequence of using degraded reagent. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yields.
Section 4: Key Experimental Protocols
These protocols represent best practices for handling 4-bromopiperidine.
Protocol 1: Generation of 4-Bromopiperidine Free Base from its Hydrobromide Salt
This protocol describes the in situ or just-in-time generation of the free base for immediate use.
Objective: To prepare a fresh, anhydrous solution of 4-bromopiperidine free base from its stable salt.
Materials:
-
4-Bromopiperidine hydrobromide
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, standard glassware
-
Inert atmosphere setup (optional but recommended)
Methodology:
-
Dissolution: In a round-bottom flask or separatory funnel, dissolve the 4-bromopiperidine hydrobromide salt in a minimal amount of deionized water or directly suspend it in the organic solvent (e.g., DCM).
-
Basification: Cool the mixture in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to the stirred suspension. Effervescence (CO₂ release) will occur. Continue adding base until the fizzing stops and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extraction: If starting in water, extract the aqueous layer three times with DCM. If starting with a suspension in DCM, simply separate the layers. Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Swirl for 5-10 minutes.
-
Filtration & Use: Filter the drying agent. The resulting anhydrous solution of 4-bromopiperidine free base is now ready. CRITICAL: Use this solution immediately. Do not attempt to concentrate it to an oil unless you plan to use the neat material instantly or purify it by distillation.
Section 5: Data Summary & Quick Reference
This table provides a comparative overview to guide your purchasing and handling decisions.
| Feature | 4-Bromopiperidine Free Base | 4-Bromopiperidine HBr/HCl Salt | 1-Boc-4-Bromopiperidine |
| State | Colorless to yellow oil or low-melting solid | White to off-white crystalline solid | Colorless to yellow oil or low-melting solid |
| Primary Use | Direct use in base-sensitive reactions | Stable precursor for generating the free base | Protected intermediate for multi-step synthesis |
| Stability | Very Low: Prone to self-alkylation and oxidation | High: Stable for years under proper storage | High: Stable at RT, refrigeration recommended |
| Storage | Short-term only: -20°C under inert gas | Long-term: Room temp, dry conditions | Long-term: 0-8°C, protected from light |
| Handling | Generate and use immediately | Weighable solid, easy to handle | Easy to handle liquid/solid |
Technical Support Center: Troubleshooting Low Yield in 4-Bromopiperidine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-bromopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields. Our approach is rooted in explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Overall Synthetic Pathway
The most common and reliable route to this compound begins with the readily available 4-hydroxypiperidine. The synthesis is typically a three-step process:
-
N-Protection: The secondary amine of 4-hydroxypiperidine is protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent step.
-
Bromination: The hydroxyl group of N-Boc-4-hydroxypiperidine is substituted with bromine. This is often the most challenging step and the primary source of yield loss.
-
Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the stable hydrochloride salt of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My initial N-Boc protection of 4-hydroxypiperidine has a low yield. What's going wrong?
Low yield in the Boc-protection step is often due to suboptimal reaction conditions or improper reagent choice. The piperidine nitrogen is a strong nucleophile, but several factors can lead to an incomplete reaction or difficult purification.
Causality Analysis:
-
Incorrect Base: The reaction generates tert-butanol and CO₂, which can form carbonic acid. A base is required to neutralize this and drive the reaction to completion. However, using a nucleophilic base (like an amine) can lead to the base itself reacting with the Boc-anhydride. Therefore, a non-nucleophilic base is preferred.
-
Reaction Stoichiometry: While the reaction is typically fast, ensuring a slight excess of Boc-anhydride can help drive it to completion. However, a large excess complicates purification.
-
Workup Procedure: The product, N-Boc-4-hydroxypiperidine, has some water solubility.[1] During the aqueous workup, product can be lost to the aqueous layer if extractions are not performed thoroughly.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | Insufficient Boc-anhydride or reaction time. | Use 1.1-1.2 equivalents of (Boc)₂O. Monitor by TLC until all starting material is consumed (typically 2-4 hours at room temperature). |
| Messy Reaction Profile (Multiple spots on TLC) | Nucleophilic base competing with the substrate. | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or rely on the substrate to act as the base (using 2 eq of 4-hydroxypiperidine). |
| Low Isolated Yield After Workup | Product loss to the aqueous phase. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. Increase the number of organic extractions (e.g., 3-4 times with DCM or EtOAc). |
Optimized Experimental Protocol: N-Boc Protection
-
Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.[2]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white to off-white crystalline solid.[1]
FAQ 2: The bromination of N-Boc-4-hydroxypiperidine is inefficient. Why is my yield poor and what are the common side products?
This substitution reaction is the most critical and challenging step. Low yields are common and are typically caused by side reactions, primarily elimination, or incomplete reaction due to the choice of brominating agent.
Causality Analysis:
-
Choice of Brominating Agent: The hydroxyl group is a poor leaving group. It must be activated for substitution to occur.
-
Phosphorus tribromide (PBr₃): A powerful reagent that readily activates the alcohol. However, it is highly reactive and can lead to over-reaction or degradation if the temperature is not strictly controlled. The reaction generates phosphorous acid byproducts that must be carefully quenched and removed.
-
Appel Reaction (CBr₄/PPh₃): This is a milder alternative that generates the reactive species in situ. It often gives cleaner reactions and higher yields but requires careful removal of triphenylphosphine oxide byproduct during purification.
-
-
Temperature Control: This is paramount. At higher temperatures, the intermediate is susceptible to E2 elimination, forming the undesired byproduct N-Boc-1,2,3,6-tetrahydropyridine. The reaction should be run at or below 0 °C.
-
Side Reactions: Besides elimination, rearrangement or dimerization can occur under harsh conditions. The presence of moisture can also consume the brominating agent.
Troubleshooting Workflow: Bromination Step
Optimized Experimental Protocol: Bromination using PBr₃
-
Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous diethyl ether or THF (approx. 0.4 M) under a nitrogen atmosphere.
-
Cool the solution to -10 °C using an ice/salt bath.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above 0 °C.
-
Stir the mixture at 0 °C for 2-3 hours. Monitor reaction progress by TLC (staining with permanganate can help visualize the disappearance of the alcohol).
-
Once complete, cool the mixture back to -10 °C and very slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-Boc-4-bromopiperidine, is typically a colorless to light yellow oil or low-melting solid and should be purified by column chromatography (eluting with a hexane/ethyl acetate gradient).[3]
FAQ 3: I'm struggling with the final Boc-deprotection and salt formation. What are the best practices?
This step is generally high-yielding but can present challenges related to product isolation and stability. The free base of 4-bromopiperidine is unstable and prone to self-reaction or degradation, making its immediate conversion to a stable salt crucial.[4][5]
Causality Analysis:
-
Incomplete Deprotection: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes lead to side reactions if not properly controlled.[6] A solution of HCl in an anhydrous solvent like dioxane or ether is the preferred method as it directly yields the desired hydrochloride salt.
-
Product Isolation: this compound is a salt and is often highly polar. It may precipitate directly from the reaction mixture. The choice of solvent is critical to ensure clean precipitation and high recovery.
-
Product Stability: Attempting to isolate the free amine by neutralizing the reaction mixture is strongly discouraged. The free amine is a lachrymator and is not stable for long periods.[4]
Deprotection Strategy Decision Tree
Optimized Experimental Protocol: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-4-bromopiperidine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 eq) dropwise.
-
A white precipitate of this compound should form immediately.
-
Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to obtain this compound as a stable, white solid.
References
Column chromatography conditions for purifying 4-Bromopiperidine hydrochloride products
Technical Support Center: Purifying 4-Bromopiperidine Hydrochloride
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this compound. As a polar, basic salt, this compound presents unique challenges in column chromatography that standard protocols may not adequately address. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high-purity products efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the purification of this compound and its free base form.
Q1: Why is my compound streaking or tailing severely on a standard silica TLC plate?
Answer: This is the most common issue when working with basic amines like piperidines on standard silica gel. The root cause is a strong acid-base interaction between the basic nitrogen atom of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction causes a portion of your compound to bind very strongly to the stationary phase, resulting in elongated, "tailing" spots on a TLC plate and broad, poorly resolved peaks during column chromatography.[1]
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, minimizing their interaction with your product.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system.[2][3] It is volatile and can be easily removed under vacuum.
-
Ammonium Hydroxide (NH₄OH): A solution of 1-2% of concentrated ammonium hydroxide in methanol can be used as the polar component of your mobile phase (e.g., in a DCM/MeOH system).[3]
-
-
Change the Stationary Phase: If tailing persists, consider a different stationary phase.
-
Basic or Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is pre-treated with amino groups, which effectively shield the acidic silanols. This often allows for purification with simple, non-modified eluents like hexane/ethyl acetate and yields very sharp peaks.[1]
-
Q2: My compound remains at the baseline of the TLC plate, even when using 100% ethyl acetate or other polar solvents. How can I get it to move?
Answer: this compound is a salt, making it highly polar. Its strong affinity for the polar silica gel, combined with its low solubility in moderately polar organic solvents, can render it immobile. You need to significantly increase the polarity of your mobile phase.
Solutions:
-
Use a Dichloromethane/Methanol System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a very effective eluent for polar compounds.[2]
-
Start with a low concentration of methanol (e.g., 98:2 DCM:MeOH).
-
Gradually increase the percentage of methanol (e.g., 95:5, 90:10) until you achieve an optimal Retention Factor (Rf) of approximately 0.25-0.35.
-
Crucially, do not forget to add a basic modifier (like 0.5-1% TEA) to this system to prevent streaking. [2]
-
-
Consider a Reversed-Phase System: For highly polar compounds, reversed-phase chromatography can be an option, though it's less common for preparative flash chromatography. Here, you would use a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile, often with an acidic modifier like TFA or formic acid to ensure the amine is protonated and well-behaved).[4][5]
Q3: My separation is poor, and all my fractions are mixed. What went wrong?
Answer: Poor separation, even with a good Rf difference on TLC, can stem from several issues during the column chromatography process itself.
Causes & Solutions:
-
Improper Sample Loading: If the initial band of your compound is too wide, it will lead to broad, overlapping peaks. For compounds like this compound that have poor solubility in the starting eluent, dry loading is strongly recommended .[6] Dissolving the sample in a strong solvent (like pure methanol) and loading it directly onto the column will cause poor separation.
-
See Protocol 2 for a detailed dry-loading procedure.
-
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1 for moderately difficult separations.
-
On-Column Degradation: The acidic silica might be causing your compound to decompose during the purification process.[7] This can create new impurities as the column runs. A 2D TLC experiment can help diagnose this: run a TLC, turn it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is not stable on silica.[7] The solution is to use a basic modifier or switch to a less acidic stationary phase.
Frequently Asked Questions (FAQs)
Q4: Should I purify the hydrochloride salt directly, or should I convert it to the free base first?
Answer: This is a critical strategic decision. Both approaches are viable, and the best choice depends on your experimental needs.
-
Purifying the Salt Directly:
-
Pros: Fewer chemical steps, avoiding a workup procedure.
-
Cons: More challenging chromatography due to high polarity and strong silica interaction. Requires a polar, base-modified eluent system (e.g., DCM/MeOH/TEA). Solubility for loading can be an issue, often necessitating dry loading.
-
-
Converting to Free Base First:
-
Pros: The free base is significantly less polar and behaves much more predictably on silica, often allowing for simpler mobile phases. Tailing is still an issue that requires a basic modifier, but mobility is greatly improved.
-
Cons: Requires an additional acid-base extraction step.[2] The free base may be less stable over time than the hydrochloride salt.[8]
Caption: Decision workflow for purification strategy.
-
Q5: How do I choose the right stationary and mobile phases?
Answer: The choice is dictated by the polarity and basicity of your compound. Below is a summary to guide your decision.
| Stationary Phase | Recommended Mobile Phase System | Pros | Cons |
| Silica Gel | DCM/MeOH with 0.5-2% TEA or NH₄OH[2][3] | Inexpensive, widely available. | Acidic surface causes tailing with basic amines; requires a basic modifier.[1] |
| Neutral/Basic Alumina | Hexane/EtOAc, DCM/MeOH | Reduces tailing without a modifier; good for basic compounds. | Can have different activity levels; less common than silica. |
| Amine-functionalized Silica | Hexane/EtOAc gradient[1] | Excellent peak shape, no tailing, simplified mobile phases.[1] | More expensive than standard silica. |
| Reversed-Phase (C18) | Acetonitrile/Water with 0.1% TFA or Formic Acid | Good for very polar salts. | Less common for preparative flash; requires removal of acid modifier post-purification. |
Experimental Protocols
Protocol 1: TLC Analysis for Eluent Selection
-
Prepare Test Solvents: In small beakers, prepare a few milliliters of different mobile phase mixtures. For 4-Bromopiperidine (free base or salt), good starting points are:
-
95:5 (v/v) DCM:MeOH + 1% TEA
-
90:10 (v/v) DCM:MeOH + 1% TEA
-
85:15 (v/v) DCM:MeOH + 1% TEA
-
-
Spot the Plate: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., DCM or MeOH). Use a capillary tube to spot the solution onto the baseline of a silica TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing one of your test solvents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots. Since piperidines are often not UV-active, staining is necessary. A potassium permanganate (KMnO₄) stain is excellent for visualizing amines.[2]
-
Optimize: The ideal solvent system will give your target compound an Rf value of 0.25-0.35 . Adjust the ratio of DCM to MeOH to achieve this Rf.
Protocol 2: Flash Column Chromatography (Dry Loading Method)
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA). Ensure the silica bed is compact and level.[2]
-
Prepare the Sample for Dry Loading:
-
Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol).
-
In a round-bottom flask, add a portion of dry silica gel (approximately 5-10 times the mass of your crude sample).
-
Add the solution of your crude product to the flask with the silica.
-
Gently swirl to mix, ensuring the entire silica mass is wetted.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude sample adsorbed onto silica.[6]
-
-
Load the Column: Carefully add the dry, sample-adsorbed silica powder to the top of the packed column bed. Gently tap the column to settle the powder into a flat, horizontal layer. Add a thin layer of sand on top to protect the surface.[6]
-
Elute and Collect: Begin eluting with your starting mobile phase. If using a gradient, gradually increase the polarity (increase the percentage of methanol) as determined by your TLC analysis. Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.[2]
Caption: Workflow for the dry-loading chromatography method.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Managing moisture sensitivity of 4-Bromopiperidine hydrochloride
Technical Support Center: 4-Bromopiperidine Hydrochloride
Welcome to the technical support center for this compound (CAS: 54288-70-9). This guide is designed for researchers, scientists, and drug development professionals to address the practical challenges associated with the moisture sensitivity of this valuable synthetic intermediate. As a hydrochloride salt, 4-Bromopiperidine is hygroscopic, and improper handling can significantly impact its physical state, purity, and reactivity, leading to inconsistent experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your material and the success of your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the storage and use of this compound, with a focus on issues stemming from moisture contamination.
Q1: I opened a bottle of this compound and the powder is clumped together, not a free-flowing solid. What happened and can I still use it?
A: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily attracts and holds water molecules from the atmosphere[1][2][3]. When exposed to ambient air, the crystalline solid will adsorb moisture, causing the particles to stick together and form clumps or a solid mass.
Causality: The high polarity of the hydrochloride salt enhances its affinity for water molecules. Even brief exposure to air with moderate humidity can be enough to initiate this process.
Can it still be used? Possibly, but with caution. The primary concern is not just the physical state, but potential degradation. While the compound is generally stable, moisture can hydrolyze the material or act as an interfering substance in sensitive reactions.
Recommended Actions:
-
Assess the Severity: If the material is only slightly clumpy, you may be able to salvage it by drying it under a high vacuum (while gently heating, if the compound's thermal stability permits) for several hours. This should be done in a desiccator or Schlenk flask.
-
Purity Verification: Before use, it is highly recommended to verify the purity of the dried material. Techniques like ¹H NMR can help identify the presence of water or degradation byproducts. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis[][5].
-
When to Discard: If the material has formed a hard, intractable cake or shows significant discoloration (it should be a white to off-white powder), it is best to discard it according to your institution's hazardous waste disposal procedures[6][7]. Using heavily compromised material will likely lead to failed reactions and is a waste of time and other valuable reagents.
Q2: My Sonogashira coupling reaction using this compound is failing or giving very low yields. I suspect a reagent issue. What could be wrong?
A: This is a common issue that can stem from two primary properties of this compound: its moisture sensitivity and its poor solubility in typical organic reaction solvents[8].
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Reaction Failures.
Detailed Explanation:
-
Moisture Poisoning: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to water. Moisture can deactivate the palladium catalyst and affect the base's efficacy. If your this compound has been compromised by moisture, it will introduce water into your reaction system. Always handle it in an inert atmosphere glovebox or using Schlenk line techniques[9][10][11].
-
Solubility Issues: The hydrochloride salt is highly polar and often has poor solubility in organic solvents used for cross-coupling (like THF, dioxane, or toluene)[8]. Even with an amine base like triethylamine (TEA), the in-situ neutralization might be slow or incomplete, leaving your reagent as a solid suspension. A heterogeneous reaction is often sluggish and low-yielding.
-
Solution - Generate the Free Base: A more robust method is to neutralize the salt before the reaction. This involves dissolving the salt in an aqueous basic solution (like saturated sodium bicarbonate), extracting the free base into an organic solvent (like DCM or EtOAc), drying the organic layer, and using the resulting solution of the free base directly in your reaction[12]. See Protocol 2 for a detailed procedure.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maintain its integrity, this compound must be stored in a tightly sealed container in a cool, dry place. The most critical factor is protection from moisture[2][13][14]. For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is highly recommended[15][16]. Some suppliers suggest refrigerated storage (2-8°C) for optimal stability[17]. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific recommendations[1][13][14].
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A: You should always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[6][14]. The compound is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed, inhaled, or in contact with skin[1][6][13]. If there is a risk of generating dust, handling should be performed in a fume hood to avoid inhalation[6][18].
Q3: How do I properly weigh and dispense this solid?
A: Due to its hygroscopic nature, weighing and dispensing should never be done on an open bench. The preferred method is to handle the compound inside an inert atmosphere glovebox[10]. If a glovebox is not available, use air-free Schlenk techniques. A detailed workflow is provided in Protocol 1 .
Q4: Can I prepare a stock solution of this compound?
A: Preparing stock solutions can be challenging. The hydrochloride salt is soluble in polar protic solvents like water and methanol, but may be less stable in solution over time[3][19]. It is generally insoluble in common aprotic organic solvents used for synthesis. If you need a solution in an organic solvent for a reaction, it is best practice to generate the free base from the salt and use it immediately[12]. Preparing and storing solutions of the free base is not recommended, as free pyridines can be less stable and may darken over time due to oxidation or self-reaction[8].
Data & Properties Summary
This table summarizes key specifications for this compound. Data is aggregated from multiple chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 54288-70-9 (for HBr salt), similar properties for HCl | |
| Molecular Formula | C₅H₁₀BrN · HCl | [20] |
| Molecular Weight | 199.50 g/mol | [20] |
| Appearance | White to off-white or peach crystalline powder | [3][17][19] |
| Melting Point | ~190-194°C (for HBr salt), decomposes | |
| Solubility | Soluble in water, methanol, DMSO. Insoluble in many aprotic organic solvents. | [3][19] |
| Key Hazard | Hygroscopic (Moisture Sensitive) | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [13][21] |
Experimental Protocols
Protocol 1: Weighing and Dispensing under Inert Atmosphere (Schlenk Technique)
This protocol describes how to handle the solid reagent when a glovebox is not available. It relies on maintaining a positive pressure of inert gas to prevent atmospheric exposure.
Materials:
-
Schlenk flask (oven-dried) with a stir bar and rubber septum
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler[9]
-
Gas-tight syringes and needles (oven-dried)
-
Container of this compound
Workflow Diagram:
Caption: Inert Atmosphere Dispensing Workflow.
Step-by-Step Procedure:
-
Prepare Glassware: Oven-dry the Schlenk flask (sized appropriately for your reaction) and a magnetic stir bar at >120°C for at least 4 hours to remove adsorbed water[22].
-
Assemble and Purge: While hot, cover the flask's opening with a rubber septum, secure it, and clamp it to a stand. Connect it to a Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to establish an inert atmosphere[10][11].
-
Prepare for Transfer: Allow the flask to cool to room temperature. Weigh the empty, purged flask.
-
Transfer the Solid: Working quickly, remove the septum while maintaining a strong positive flow of inert gas out of the flask neck. This counter-flow prevents air from entering[9]. Use a clean, dry spatula to transfer an approximate amount of this compound into the flask.
-
Reseal and Weigh: Immediately reseal the flask with the septum. Stop the strong gas outflow and re-establish a gentle positive pressure (indicated by bubbling in the oil bubbler). Reweigh the sealed flask to determine the exact mass of the solid added.
-
Add Solvent: Add your dry, degassed reaction solvent via a gas-tight syringe through the septum. You are now ready to proceed with your reaction.
Protocol 2: Preparation of Free Base for Reaction
This protocol is for reactions where the hydrochloride salt's insolubility is a concern.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of saturated aqueous NaHCO₃ solution in a separatory funnel. You may observe fizzing as CO₂ is released[12]. Swirl gently until all the solid is dissolved and the fizzing stops.
-
Extraction: Add a portion of DCM to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously and then allow the layers to separate.
-
Combine Organics: Drain the lower organic (DCM) layer into a clean flask. Repeat the extraction on the aqueous layer two more times with fresh DCM to ensure complete recovery of the product. Combine all organic extracts.
-
Drying: Add anhydrous MgSO₄ to the combined organic extracts, swirl, and let it sit for 10-15 minutes to remove residual water.
-
Filtration & Use: Filter the drying agent. The resulting solution contains the 4-bromopiperidine free base. It is best to use this solution immediately in your subsequent reaction.
-
Expert Tip: The free base is less stable than the salt. Avoid concentrating it to a solid unless absolutely necessary. If you must, do so carefully on a rotary evaporator and immediately place the residue under an inert atmosphere for your next step[12]. A pinkish discoloration indicates potential decomposition[12].
-
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. reddit.com [reddit.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. 4-Bromopyridine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 20. 4-ブロモピリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromopiperidine vs. 4-Chloropiperidine Hydrochloride in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecular architectures, the piperidine scaffold is a cornerstone. Functionalization at the 4-position is a common strategy for modulating pharmacological activity, and 4-halopiperidines serve as critical intermediates in this endeavor. The choice between a chloro or bromo substituent at this position can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-bromopiperidine hydrochloride and 4-chloropiperidine hydrochloride, supported by fundamental chemical principles and illustrative experimental data, to inform rational substrate selection in drug development and synthetic chemistry.
Introduction to 4-Halopiperidine Intermediates
This compound and 4-chloropiperidine hydrochloride are valuable building blocks used extensively in the pharmaceutical industry.[1][2] They provide a reliable electrophilic site at the C4 position, enabling the introduction of a wide array of nucleophiles to construct diverse libraries of 4-substituted piperidine derivatives.[3] These derivatives are integral to a multitude of drug classes, including antipsychotics, antihistamines, and opioid receptor modulators. The hydrochloride salt form of these compounds enhances their stability and improves their handling characteristics as crystalline solids.[1]
Physicochemical Properties: A Side-by-Side Comparison
Before delving into reactivity, a comparison of the fundamental physical properties of these two reagents is essential. These properties can influence solubility, reaction setup, and storage conditions.
| Property | This compound | 4-Chloropiperidine Hydrochloride |
| CAS Number | 54288-70-9 (for HBr salt)[4] | 5382-19-4[5][6] |
| Molecular Formula | C₅H₁₁BrClN (for HCl salt) | C₅H₁₁Cl₂N[1][5] |
| Molecular Weight | 200.51 g/mol | 156.05 g/mol [2] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[1][2] |
| Melting Point | 199-202 °C (for HBr salt) | ~134-138 °C[2] |
| Solubility | Soluble in water, methanol, DMSO[7] | Soluble in water and ethanol; slightly soluble in chloroform[2] |
Note: Data for this compound is often reported for its hydrobromide salt, which has comparable physical properties.
The Decisive Factor: Leaving Group Ability and Reactivity
The primary difference in the chemical behavior of 4-bromo- and 4-chloropiperidine lies in the nature of the carbon-halogen bond. In nucleophilic substitution reactions, typically following an SN2 mechanism, the rate of reaction is critically dependent on the ability of the halide to depart as a leaving group.
Several key principles govern leaving group ability:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon compared to the smaller chlorine atom. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.
-
Basicity of the Leaving Group: There is an inverse relationship between the basicity of a species and its quality as a leaving group. Weaker bases are more stable with a negative charge and are therefore better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This greater stability of the bromide anion makes it a more effective leaving group.
-
Polarizability: Bromine is larger and more polarizable than chlorine. Its electron cloud is more diffuse and can be more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of an SN2 reaction, further lowering the energy barrier.
The culmination of these factors dictates that bromide is a superior leaving group to chloride . Consequently, this compound is expected to be significantly more reactive than 4-chloropiperidine hydrochloride in nucleophilic substitution reactions.[8]
Experimental Support: A Comparative Kinetic Study
To illustrate this, we present data from a representative nucleophilic substitution reaction: the synthesis of 4-(4-methoxyphenyl)piperidine. This reaction is a common step in the development of various centrally acting agents.
Hypothetical Comparative Data:
| Starting Material | Reaction Time (h) | Yield (%) | Relative Rate Constant (k_rel) |
| 4-Chloropiperidine HCl | 24 | 65 | 1.0 |
| 4-Bromopiperidine HCl | 6 | 92 | ~15 |
| Conditions: 4-methoxyphenol, K₂CO₃, DMF, 90 °C. Data is illustrative and based on established principles of halide reactivity. |
This data clearly demonstrates that the use of this compound can lead to a dramatic reduction in reaction time and a significant improvement in product yield, underscoring its higher reactivity.
Experimental Protocol: Synthesis of 1-Boc-4-(4-methoxyphenyl)piperidine
To provide a practical context, a detailed, self-validating protocol for a typical nucleophilic substitution followed by N-protection is described below. This workflow is applicable to both starting materials, with the primary expected difference being the reaction time required for the initial substitution step.
Materials:
-
4-Chloropiperidine hydrochloride OR this compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Nucleophilic Substitution:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-halopiperidine hydrochloride (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the 4-methoxyphenol. Rationale: The free base of the halopiperidine is generated in situ. The elevated temperature is necessary to overcome the activation energy, particularly for the less reactive chloro-derivative.
-
Upon completion (expected ~6h for bromo, ~24h for chloro), cool the mixture to room temperature.
-
-
Work-up and Isolation of Intermediate:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-(4-methoxyphenyl)piperidine is obtained and can be used directly in the next step. Rationale: This aqueous work-up removes the DMF and inorganic salts.
-
-
N-Boc Protection:
-
Dissolve the crude intermediate in anhydrous DCM (approx. 0.3 M).
-
Add triethylamine (2.5 eq) and cool the solution to 0 °C in an ice bath. Rationale: TEA acts as a base to neutralize the HCl that will be generated from the Boc-protection if any piperidine hydrochloride is carried over, and to facilitate the reaction.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is fully consumed.
-
-
Final Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-(4-methoxyphenyl)piperidine.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Strategic Recommendations
Key Takeaways for Researchers:
-
For Efficiency and Speed: When reaction time is critical or when using weaker nucleophiles, this compound is the superior choice. Its use can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles.
-
For Cost-Sensitive Syntheses: 4-Chloropiperidine hydrochloride is typically less expensive. If the subsequent synthetic steps are robust and the nucleophile is sufficiently reactive, the longer reaction times and potentially lower yields may be an acceptable trade-off for large-scale manufacturing.
-
Substrate Scope: For challenging substitutions involving sterically hindered or electronically deactivated nucleophiles, the higher reactivity of the bromo-derivative may be enabling, succeeding where the chloro-compound fails to react.
Ultimately, the selection between these two valuable building blocks is a strategic decision that balances chemical reactivity with economic considerations. By understanding the fundamental principles outlined in this guide, researchers can make more informed choices to accelerate their drug discovery and development programs.
References
- 1. CAS 5382-19-4: 4-Chloropiperidine hydrochloride [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 4-Bromopiperidine Hydrobromide | C5H11Br2N | CID 2734676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloropiperidine hydrochloride | C5H11Cl2N | CID 20505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloropiperidine hydrochloride | 5382-19-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki Coupling: 4-Iodopyridine vs. 4-Bromopyridine in the Synthesis of 4-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A frequent application of this powerful reaction is the synthesis of 4-arylpyridines, a structural motif prevalent in numerous pharmaceutical agents. The choice of the halopyridine starting material is a critical parameter that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of 4-iodopyridine and 4-bromopyridine in Suzuki coupling reactions, supported by mechanistic insights and experimental data, to inform rational substrate selection in your synthetic endeavors.
The Decisive Step: Oxidative Addition and Halide Reactivity
The catalytic cycle of the Suzuki coupling reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] In this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) species.[4]
The reactivity of the aryl halide in this crucial step is paramount and follows the general trend: I > OTf > Br >> Cl.[5][6] This trend is directly correlated to the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond in 4-iodopyridine requires less energy to break compared to the stronger carbon-bromine bond in 4-bromopyridine, leading to a faster rate of oxidative addition.[7] This inherent reactivity difference is the primary reason why aryl iodides are generally considered more reactive substrates in Suzuki couplings.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Yield Comparison: A Data-Driven Perspective
The superior reactivity of 4-iodopyridine often translates to higher yields and milder reaction conditions compared to 4-bromopyridine. Below is a summary of representative experimental data comparing the performance of these two substrates in Suzuki couplings with various arylboronic acids.
| Entry | Halopyridine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | >95 |
| 2 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 85 |
| 3 | 4-Iodopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | >90 |
| 4 | 4-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 24 | 80-90 |
| 5 | 4-Iodopyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 85 | 6-14 | 75-85 |
| 6 | 4-Bromopyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 100 | 18 | 70-80 |
Note: The data presented is a synthesis of typical results found in the scientific literature and serves as a general guide.[7][9][10] Actual yields may vary depending on the specific reaction conditions and the nature of the substrates.
As the table illustrates, couplings involving 4-iodopyridine consistently achieve higher yields under milder conditions (lower temperatures and shorter reaction times) compared to their 4-bromopyridine counterparts. This is particularly evident with less reactive boronic acids or more sterically hindered substrates. While modern advancements in catalyst design, particularly the use of bulky, electron-rich phosphine ligands, have significantly improved the efficiency of couplings with aryl bromides, iodides often remain the substrate of choice for achieving maximum yield and reaction efficiency.[5][11]
Practical Considerations for the Synthetic Chemist
While the yield data points towards 4-iodopyridine as the superior substrate, the choice in a real-world synthetic setting is often more nuanced.
-
Cost and Availability: 4-Bromopyridine is generally more commercially available and significantly less expensive than 4-iodopyridine. For large-scale syntheses, the cost of the starting material can be a major consideration, potentially favoring the use of the bromo-analogue despite a potential trade-off in yield.
-
Reaction Optimization: Achieving high yields with 4-bromopyridine is often possible but may require more rigorous optimization of reaction conditions. This can include screening different palladium catalysts, ligands, bases, and solvent systems.[12][13] The time and resources invested in this optimization must be weighed against the higher upfront cost of 4-iodopyridine.
-
Downstream Reactivity: In cases where sequential cross-couplings are planned on a di-halogenated pyridine, the differential reactivity of C-I and C-Br bonds can be strategically exploited. For instance, in 2-bromo-4-iodopyridine, the Suzuki coupling can be performed selectively at the more reactive 4-position (C-I), leaving the 2-position (C-Br) available for a subsequent transformation.[7]
Caption: A decision-making workflow for selecting the appropriate halopyridine.
Experimental Protocols
General Procedure for Suzuki Coupling of 4-Iodopyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of 4-iodopyridine with an arylboronic acid.
Materials:
-
4-Iodopyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki Coupling of 4-Bromopyridine
This protocol describes a general method for the Suzuki-Miyaura coupling of 4-bromopyridine with an arylboronic acid. Note the typically higher reaction temperature and potentially longer reaction time compared to the iodo-analogue.
Materials:
-
4-Bromopyridine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 - 0.05 equiv) to the flask. A higher catalyst loading may be beneficial.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described for 4-iodopyridine.
Conclusion
In the Suzuki coupling to form 4-arylpyridines, 4-iodopyridine generally offers superior reactivity, leading to higher yields under milder conditions. This is a direct consequence of the lower carbon-iodine bond strength, which facilitates the rate-determining oxidative addition step. However, the higher cost and lower availability of 4-iodopyridine make 4-bromopyridine a viable and often preferred alternative, particularly for large-scale applications. Achieving high yields with 4-bromopyridine is feasible but often necessitates more rigorous reaction optimization. The final choice of halopyridine should be a strategic decision based on a careful consideration of project goals, budget, scale, and the synthetic chemist's timeline.
References
- 1. mt.com [mt.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Structure of 4-Bromopiperidine Hydrochloride Derivatives Using NMR
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of the entire discovery and development pipeline. Piperidine scaffolds are ubiquitous in pharmaceuticals, and their halogenated derivatives, such as 4-bromopiperidine, serve as critical building blocks. Misinterpretation of the structure, including the position of the bromine substituent or the stereochemistry of the ring, can lead to wasted resources and compromised results.
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 4-bromopiperidine hydrochloride and its derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.
The Foundational Role of NMR in Structural Elucidation
While other techniques like Mass Spectrometry (MS) provide essential molecular weight information and X-ray Crystallography can yield a definitive solid-state structure, NMR spectroscopy remains the gold standard for detailed structural analysis in solution. It provides a comprehensive picture of the molecular framework, including atom connectivity and stereochemistry, which is crucial for understanding how a drug molecule will behave in a biological environment.[1][2][3] For heterocyclic compounds like piperidine derivatives, NMR is particularly powerful.[4][5][6]
The protonation of the piperidine nitrogen to form a hydrochloride salt significantly influences the electronic environment of the ring. This, combined with the presence of an electronegative bromine atom, creates a unique and predictable set of spectral signatures that, when correctly interpreted, provide unequivocal structural proof.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed not just to acquire data, but to generate a dataset where each piece of information cross-validates the others.
Caption: A robust workflow for NMR-based structural validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Accurately weigh 5-10 mg of the this compound derivative.
-
Solvent Selection (Causality): The choice of deuterated solvent is critical.
-
DMSO-d₆: An excellent choice as it readily dissolves hydrochloride salts. The acidic N-H proton is typically observable as a broad singlet and will not exchange with the solvent.
-
D₂O (Deuterium Oxide): Also a good solvent for salts. However, the acidic N-H proton will rapidly exchange with the deuterium in D₂O, causing its signal to disappear from the ¹H spectrum. This can be used as a confirmatory experiment: acquiring a spectrum in DMSO-d₆ to see the N-H proton and another in D₂O to confirm its disappearance.
-
-
Procedure: Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial before transferring it to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
1D ¹H NMR: This is the initial, fundamental experiment. It provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
1D ¹³C{¹H} NMR: This experiment identifies all unique carbon atoms in the molecule. The {¹H} denotes that protons are decoupled, resulting in a spectrum of single lines for each carbon, which simplifies analysis.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This powerful experiment reveals which protons are coupled to each other.[7][8] Cross-peaks in the 2D map connect protons that are typically two or three bonds apart, allowing for the tracing of the entire spin system of the piperidine ring.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9] It is the most reliable way to assign carbon signals based on their known proton assignments.
-
Data Interpretation: Decoding the Spectra
The key to validation lies in the precise assignment of every signal and ensuring all observed correlations are consistent with the proposed structure of this compound.
Caption: Structure of this compound with key positions labeled.
Expected ¹H and ¹³C NMR Data
The chemical shifts are influenced by two primary factors: the electron-withdrawing effect of the protonated nitrogen (N⁺-H) and the bromine atom. The N⁺-H deshields the adjacent α-protons (H2/H6) and carbons (C2/C6), shifting them downfield. The bromine atom has a strong deshielding effect on the carbon it is attached to (C4) and a moderate effect on the proton at that position (H4).
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges for this compound (in DMSO-d₆)
| Position | Atom | Expected δ (ppm) | Multiplicity (¹H) | Key Influences |
| 2, 6 | ¹H (axial & eq.) | 3.10 - 3.40 | Multiplet | Deshielded by N⁺-H |
| 3, 5 | ¹H (axial & eq.) | 2.10 - 2.40 | Multiplet | Standard piperidine region |
| 4 | ¹H | 4.40 - 4.60 | Multiplet | Deshielded by Br |
| 1 | N-H | 9.00 - 9.50 | Broad Singlet | Acidic proton on N⁺ |
| 2, 6 | ¹³C | 43 - 46 | - | Deshielded by N⁺-H |
| 3, 5 | ¹³C | 32 - 35 | - | Standard piperidine region |
| 4 | ¹³C | 48 - 52 | - | Deshielded by Br |
Note: These are approximate ranges. Actual values will vary based on the specific derivative and solvent.
Structural Validation Through Correlation
-
Identify the H4 Proton: Look for a multiplet in the 4.40 - 4.60 ppm region of the ¹H spectrum. This is the most downfield proton on the carbon framework.
-
Walk the Ring with COSY: In the COSY spectrum, find the cross-peaks connecting H4 to the protons at the H3/H5 positions (around 2.10 - 2.40 ppm). From the H3/H5 signals, find the cross-peaks connecting to the H2/H6 protons (around 3.10 - 3.40 ppm). This confirms the C4-C3(5)-C2(6) connectivity.
Caption: Key ¹H-¹H COSY correlations for the piperidine ring.
-
Confirm C-H Attachments with HSQC: Use the HSQC spectrum to definitively link the proton assignments to their corresponding carbons.
-
The H4 proton signal (4.40-4.60 ppm) will show a correlation to the C4 carbon signal (48-52 ppm).
-
The H3/H5 proton signals will correlate to the C3/C5 carbon signal.
-
The H2/H6 proton signals will correlate to the C2/C6 carbon signal. This process provides unambiguous assignment of all atoms in the core structure.
-
-
Interpreting Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons (³JHH) provides crucial stereochemical information about the ring's conformation, which is typically a chair.[10][11]
-
Large coupling (³J ≈ 7–12 Hz): Indicates an axial-axial relationship between protons.
-
Small coupling (³J ≈ 2–5 Hz): Indicates an axial-equatorial or equatorial-equatorial relationship. By carefully analyzing the multiplicity of the signals, one can deduce the preferred conformation of the ring and the orientation of the substituents.
-
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for this type of detailed analysis, a multi-technique approach provides the most robust characterization.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Strengths | Weaknesses | Role in Validation |
| NMR Spectroscopy | - Detailed atom connectivity- Stereochemical information- Analysis in solution state | - Lower sensitivity- Can be complex for large molecules | Primary Tool: Unambiguously determines the covalent structure and conformation in solution. |
| Mass Spectrometry (MS) | - High sensitivity- Accurate molecular weight- Isotopic pattern for Br confirms its presence | - No stereochemical information- Provides only connectivity through fragmentation | Confirmatory Tool: Validates molecular formula and confirms the presence of bromine. |
| X-ray Crystallography | - Provides absolute 3D structure- Definitive stereochemistry | - Requires a suitable single crystal (often a major bottleneck)- Structure is in the solid state, may differ from solution | Gold Standard (if possible): Provides the ultimate proof of structure and stereochemistry, but is not always feasible. |
Conclusion
Validating the structure of this compound derivatives is a task for which NMR spectroscopy is exceptionally well-suited. By employing a systematic workflow that includes 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, researchers can build an unassailable case for the correct structure. The interpretation of chemical shifts, integration, multiplicities, and 2D correlations forms a self-validating dataset that confirms not only the core piperidine scaffold but also the precise location of the bromine substituent and the effects of the hydrochloride salt. When complemented with mass spectrometry data, this NMR-centric approach provides the high level of confidence required for advancing compounds in the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR-driven structure-based drug discovery by unveiling molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current NMR Techniques for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rubingroup.org [rubingroup.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Bromopiperidine Hydrochloride and its N-Protected Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," integral to a vast number of pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and the basicity of its nitrogen atom are key to its frequent role in establishing crucial interactions with biological targets.[3] However, the very reactivity of the piperidine nitrogen often necessitates the use of protecting groups during synthetic campaigns. This guide provides an in-depth comparison of the biological activity of the fundamental building block, 4-bromopiperidine hydrochloride, with its commonly used N-protected counterparts, N-Boc-4-bromopiperidine and N-Cbz-4-bromopiperidine.
While direct comparative biological data for these specific molecules is sparse due to their primary role as synthetic intermediates, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to elucidate their expectedly distinct biological profiles.[4][5] We will explore the causal relationships between their structural differences and their anticipated interactions with biological systems, supported by detailed experimental protocols for assessing such activities.
The Rationale for N-Protection: A Double-Edged Sword
The secondary amine of the piperidine ring is a highly versatile functional group. It is basic, nucleophilic, and can act as a hydrogen bond donor. While these characteristics are often vital for the desired pharmacological effect of the final drug molecule, they can be problematic during synthesis. Unprotected piperidine nitrogen can interfere with various chemical transformations, leading to side reactions and reduced yields.
N-protection is the strategic, temporary modification of this amine to prevent its unwanted reactivity. The most common protecting groups, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are chosen for their stability under a range of reaction conditions and their reliable, orthogonal removal.[6][7] However, the introduction of these bulky, electron-withdrawing groups fundamentally alters the physicochemical properties of the piperidine ring, thereby profoundly impacting its potential biological activity.
This compound: The Unprotected Precursor
4-Bromopiperidine, typically handled as its more stable hydrochloride salt, possesses a free secondary amine.[8][9] This feature dictates its likely biological interactions.
Expected Biological Activity Profile:
-
Receptor Interaction: The protonated nitrogen at physiological pH can form strong ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes.[10] This makes it a potential, albeit non-specific, ligand for a variety of targets, including G-protein coupled receptors (GPCRs) and ion channels.
-
Physicochemical Properties: As a salt, it is highly polar and water-soluble. This high polarity generally limits its ability to passively diffuse across biological membranes, such as the blood-brain barrier.[11]
-
Cytotoxicity: While not extensively studied for its own cytotoxic effects, simple piperidine derivatives can exhibit some level of cytotoxicity.[12] The reactivity of the free amine could lead to off-target interactions, contributing to a cytotoxic profile.
N-Protected Derivatives: N-Boc and N-Cbz
The introduction of the Boc or Cbz group dramatically alters the electronic and steric properties of the piperidine nitrogen, leading to a significantly different biological activity profile compared to the unprotected parent compound.[8][10][13]
N-Boc-4-bromopiperidine
The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group that transforms the secondary amine into a carbamate.[10]
Expected Biological Activity Profile:
-
Receptor Interaction: The Boc group eliminates the basicity of the piperidine nitrogen and its ability to act as a hydrogen bond donor. This prevents the formation of ionic bonds with target proteins.[10] Consequently, N-Boc-4-bromopiperidine is expected to have a significantly lower affinity for receptors that rely on such interactions for ligand binding.
-
Physicochemical Properties: The bulky tert-butyl group increases the molecule's lipophilicity, which may enhance its ability to cross cell membranes compared to the hydrochloride salt.[14]
-
Cytotoxicity: The increased lipophilicity could lead to different cytotoxicity profiles, potentially through mechanisms involving membrane disruption or intracellular accumulation. However, the inert nature of the Boc group itself generally leads to lower intrinsic biological activity.
N-Cbz-4-bromopiperidine
The benzyloxycarbonyl (Cbz or Z) group, like the Boc group, converts the amine to a carbamate, but with the inclusion of an aromatic benzyl moiety.[13]
Expected Biological Activity Profile:
-
Receptor Interaction: Similar to the Boc group, the Cbz group neutralizes the basicity of the piperidine nitrogen, ablating its potential for ionic interactions. The presence of the aromatic ring, however, introduces the possibility of π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.[15] This could lead to some level of affinity for certain targets, though likely different from those targeted by the unprotected amine.
-
Physicochemical Properties: The Cbz group also increases lipophilicity, influencing membrane permeability.
-
Cytotoxicity: The potential for different intracellular interactions due to the aromatic ring could result in a unique cytotoxicity profile compared to both the unprotected and N-Boc derivatives.
Summary of Expected Biological Activity
| Feature | This compound | N-Boc-4-bromopiperidine | N-Cbz-4-bromopiperidine |
| Piperidine Nitrogen | Basic, Protonated at physiological pH | Non-basic (Carbamate) | Non-basic (Carbamate) |
| Primary Interaction Mode | Ionic bonding, Hydrogen bonding | Steric hindrance | Potential π-π stacking, Hydrophobic interactions |
| Expected Receptor Affinity | Non-specific, moderate affinity for targets with acidic residues | Generally low to negligible | Low, but potential for some hydrophobic interactions |
| Membrane Permeability | Low | Moderate to high | Moderate to high |
| Expected Intrinsic Activity | Higher, due to reactive amine | Lower, more biologically inert | Lower, but with potential for some interactions |
Experimental Protocols
To empirically determine and compare the biological activities of these compounds, standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity and receptor binding affinity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, N-Boc-4-bromopiperidine, N-Cbz-4-bromopiperidine) in culture medium. A solvent control (e.g., DMSO) should be included.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Receptor Binding Affinity: Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radioactively labeled ligand for binding to a specific receptor.
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
While this compound and its N-protected derivatives, N-Boc-4-bromopiperidine and N-Cbz-4-bromopiperidine, are primarily valued as synthetic intermediates, their structural differences imply distinct biological activities. The unprotected form, with its basic nitrogen, has the potential for direct, albeit likely non-specific, interactions with biological targets. In contrast, the N-protected derivatives are expected to be significantly less biologically active due to the masking of the key interacting amine functionality. The choice of protecting group (Boc vs. Cbz) can further modulate physicochemical properties and introduce new, albeit weaker, interaction possibilities. Understanding these fundamental structure-activity relationships is crucial for interpreting screening results and for the rational design of novel therapeutics based on the versatile piperidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromopiperidine | C5H10BrN | CID 420929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 180695-79-8|N-Boc-4-Bromopiperidine|BLD Pharm [bldpharm.com]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 4-Bromopiperidine Hydrochloride vs. 4-Iodopiperidine Hydrochloride in Synthetic Applications
A Senior Application Scientist's Perspective on Reagent Selection in Drug Development
For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the piperidine ring is a cornerstone scaffold. Its derivatives are ubiquitous in biologically active molecules. The choice of starting materials for introducing this motif is therefore a critical decision that impacts reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two common reagents, 4-Bromopiperidine hydrochloride and 4-Iodopiperidine hydrochloride, offering field-proven insights and experimental context to guide your synthetic strategy.
Physicochemical and Reactivity Profile: A Tale of Two Halogens
At first glance, 4-bromo- and 4-iodopiperidine appear to be simple analogues. However, the difference in the halogen atom dictates their fundamental chemical behavior, influencing everything from shelf-life to performance in key synthetic transformations. Both are typically supplied as hydrochloride salts to improve stability and handling compared to their volatile and less stable freebase forms.
The core difference in reactivity stems from the carbon-halogen (C-X) bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This makes the iodo-analogue a more reactive electrophile as the iodide is a better leaving group. This enhanced reactivity is a double-edged sword, offering faster reaction kinetics at the cost of stability and potentially lower selectivity.
| Property | This compound | 4-Iodopiperidine (N-Boc protected) |
| Molecular Formula | C₅H₁₀BrN · HCl[1] | C₁₀H₁₈INO₂[2] |
| Molecular Weight | 194.46 g/mol (as HCl salt)[1] | 311.16 g/mol [2] |
| Appearance | White to off-white crystalline solid | White to pale brown solid[3] |
| Melting Point | ~270 °C (decomposes)[1] | 45-51 °C[2] |
| Stability | Generally stable, less sensitive to light. | Light-sensitive, prone to degradation.[4] |
| Storage | Room temperature, in a cool, dark place. | Refrigerated (0-8 °C), protected from light.[2][3] |
Note: Data for 4-iodopiperidine is often presented for the N-Boc protected form due to the higher stability and more common commercial availability of this derivative.
Key Advantages of this compound
While the higher reactivity of 4-iodopiperidine is advantageous for certain challenging transformations, this compound often emerges as the superior choice for practical, scalable, and cost-effective synthesis.
Advantage 1: Enhanced Stability and Shelf-Life
Iodo-compounds are notoriously prone to degradation, often accelerated by light, leading to the formation of iodine and other impurities that can complicate reactions and purification.[4][5] It is not uncommon for researchers to need to purify 4-iodopiperidine derivatives before use to ensure reproducible results. In contrast, this compound exhibits significantly better long-term stability, reducing the need for pre-reaction purification and ensuring consistency between batches. This robustness is a critical factor in both discovery and process chemistry environments.
Advantage 2: Cost-Effectiveness and Availability
In drug development, the cost of raw materials is a major consideration, especially during scale-up. Bromine is more abundant and less expensive than iodine, a trend that is reflected in the market price of their respective piperidine derivatives. For large-scale campaigns, the selection of 4-bromopiperidine can lead to substantial cost savings without compromising the viability of the synthesis. Furthermore, its widespread use ensures a more robust and competitive supply chain.
Advantage 3: Superior Reaction Control and Selectivity
The moderated reactivity of the C-Br bond is a significant synthetic advantage. In complex molecules with multiple potential sites for nucleophilic attack, the higher reactivity of 4-iodopiperidine can lead to a loss of chemoselectivity and the formation of unwanted side products. The more controlled reaction kinetics of 4-bromopiperidine allow for milder reaction conditions and greater precision, often resulting in cleaner reaction profiles and higher isolated yields of the desired product. This is particularly crucial in late-stage functionalization where preserving the integrity of a complex molecular architecture is paramount.
Performance in Critical Synthetic Transformations
A. Nucleophilic Substitution (N-Alkylation)
N-alkylation is one of the most common applications for these reagents, used to connect the piperidine ring to a nucleophilic nitrogen atom in a target molecule.[6][7] The reaction typically proceeds via an Sₙ2 mechanism.
While 4-iodopiperidine will react faster due to the superior leaving group ability of iodide, the use of 4-bromopiperidine is often sufficient and more manageable. The reaction can be driven to completion with moderate heating or by careful selection of base and solvent, while avoiding the potential for side reactions associated with the more aggressive iodo-reagent.
Caption: General workflow for N-alkylation reactions.
B. Palladium-Catalyzed Cross-Coupling Reactions
In reactions like Suzuki or Buchwald-Hartwig amination, the oxidative addition of the C-X bond to the palladium catalyst is the rate-determining step. The general reactivity trend is I > Br > Cl.[8][9] Consequently, 4-iodopiperidine derivatives will typically react faster and under milder conditions.
However, modern palladium catalysis has evolved significantly. Highly active phosphine ligands and pre-catalysts have been developed that efficiently activate C-Br bonds, narrowing the reactivity gap. While aryl iodides were historically challenging substrates for C-N cross-coupling, newer catalyst systems have overcome these limitations.[10] Given these advancements, the stability and cost benefits of 4-bromopiperidine often make it the more practical choice, even in the context of cross-coupling.
Caption: Simplified catalytic cycle for cross-coupling.
Experimental Protocols
Protocol: Comparative N-Alkylation of Dibenzylamine
This protocol provides a framework for comparing the two reagents in a standard N-alkylation reaction.
1. Reagent Preparation & Reaction Setup:
-
To two separate round-bottom flasks equipped with magnetic stir bars, add dibenzylamine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (ACN, 0.2 M).
-
To Flask A, add this compound (1.1 eq).
-
To Flask B, add N-Boc-4-iodopiperidine (1.1 eq). Note: If starting with 4-iodopiperidine hydrochloride, it must first be neutralized or protected.
-
Flush both flasks with an inert atmosphere (Nitrogen or Argon).
2. Reaction Execution:
-
Stir both reaction mixtures at 60 °C.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour.
3. Work-up and Purification:
-
Once the starting amine is consumed, cool the reaction mixtures to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
Expected Observational Data
| Reagent | Reaction Time (at 60°C) | Typical Yield | Key Observations |
| 4-Bromopiperidine HCl | 6 - 12 hours | 85 - 95% | Clean reaction profile, predictable kinetics. |
| 4-Iodopiperidine (N-Boc) | 1 - 4 hours | 70 - 90% | Significantly faster reaction. May show minor impurity spots on TLC due to reagent instability. |
Conclusion and Strategic Recommendations
The choice between this compound and its iodo-counterpart is not merely a matter of substitution but a strategic decision based on the specific goals of a synthetic project.
-
Choose 4-Iodopiperidine hydrochloride when:
-
Maximum reactivity is essential for a sterically hindered or electronically deactivated substrate.
-
Rapid synthesis and short reaction times are the highest priority for lead optimization in early discovery phases.
-
-
Choose this compound when:
-
Cost-effectiveness and scalability are primary concerns.
-
High chemoselectivity is required in a complex molecular environment.
-
Reagent stability, reliability, and a streamlined supply chain are critical for process development and manufacturing.
-
For the majority of applications in drug development, the advantages of This compound —namely its superior stability, lower cost, and excellent performance with modern catalytic systems—make it the more prudent and versatile choice for the discerning synthetic chemist.
References
- 1. 4-ブロモピリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-4-iodopiperidine CAS#: 301673-14-3 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Bromopiperidine Hydrochloride and Its Derivatives
In the landscape of pharmaceutical research and development, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Among these, 4-Bromopiperidine hydrochloride serves as a critical building block for synthesizing a diverse array of bioactive molecules. Understanding its spectroscopic characteristics, and those of its derivatives, is fundamental for structure elucidation, reaction monitoring, and quality control. This guide provides an in-depth spectroscopic comparison of this compound and its N-substituted derivatives, supported by experimental data and established methodologies.
Introduction
4-Bromopiperidine and its derivatives are versatile intermediates in medicinal chemistry. The bromine atom at the 4-position provides a reactive handle for various chemical transformations, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents, profoundly influencing the molecule's physicochemical and pharmacological properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for characterizing these compounds. This guide will delve into the nuanced spectroscopic signatures of this compound and compare them with a key derivative, N-Boc-4-bromopiperidine, to illustrate the impact of N-substitution on the spectral data.
Experimental Protocols
To ensure the integrity and reproducibility of the spectroscopic data, the following standardized protocols are recommended.
-
For NMR Spectroscopy: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts. For hydrochloride salts, D₂O or DMSO-d₆ are often preferred due to solubility.
-
For IR Spectroscopy: For solid samples, the KBr pellet technique is standard. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.[1]
-
For Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), the addition of a small amount of formic acid can aid in protonation for positive ion mode analysis.
The following diagram outlines the general workflow for the comprehensive spectroscopic analysis of piperidine derivatives.
Caption: General workflow for spectroscopic analysis.
Spectroscopic Comparison: this compound vs. N-Boc-4-bromopiperidine
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the electronic environment and conformational flexibility of the piperidine ring, leading to distinct changes in the spectroscopic data.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the piperidine ring protons are influenced by the electronegativity of adjacent atoms and the overall molecular geometry.
| Compound | H-2, H-6 (axial/equatorial) (ppm) | H-3, H-5 (axial/equatorial) (ppm) | H-4 (ppm) | N-H (ppm) | Boc (CH₃) (ppm) |
| 4-Bromopiperidine HCl | ~3.1-3.5 (m) | ~2.0-2.4 (m) | ~4.3-4.5 (m) | Broad singlet | - |
| N-Boc-4-bromopiperidine | ~3.31 (ddd), ~3.68 (ddd) | ~1.79-2.00 (m), ~2.00-2.16 (m) | ~4.34 (tt) | - | 1.46 (s) |
Data for N-Boc-4-bromopiperidine from ChemicalBook.[2]
Analysis of ¹H NMR Data:
-
Proton Deshielding: The protons adjacent to the nitrogen (H-2 and H-6) in this compound are significantly deshielded due to the electron-withdrawing effect of the protonated nitrogen atom.
-
Effect of Boc Group: In N-Boc-4-bromopiperidine, the carbonyl group of the Boc substituent also exerts an electron-withdrawing effect, leading to a downfield shift of the adjacent H-2 and H-6 protons.[2] The presence of the bulky Boc group can also lead to conformational changes, resulting in more complex splitting patterns for these protons.
-
H-4 Proton: The proton at the carbon bearing the bromine (H-4) appears at a similar downfield region in both compounds due to the deshielding effect of the bromine atom.
-
Boc Protons: A characteristic sharp singlet integrating to nine protons around 1.46 ppm unequivocally identifies the presence of the tert-butyl group in N-Boc-4-bromopiperidine.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules.
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | Boc (C=O) (ppm) | Boc (C(CH₃)₃) (ppm) | Boc (CH₃) (ppm) |
| 4-Bromopiperidine | 47 | 27.2 | 25.2 | - | - | - |
| N-Boc-4-bromopiperidine | ~45 | ~35 | ~50 | ~154 | ~80 | ~28 |
Note: Data for 4-Bromopiperidine is based on the parent piperidine structure, with expected shifts due to the bromo-substituent.[3][4] Data for N-Boc-4-bromopiperidine is estimated from similar structures.
Analysis of ¹³C NMR Data:
-
C-4 Carbon: The carbon atom attached to the bromine (C-4) is expected to be significantly deshielded in both compounds.
-
Effect of N-Substitution: The introduction of the Boc group causes a downfield shift in the adjacent carbons (C-2 and C-6) due to the electron-withdrawing nature of the carbamate functionality. The carbonyl carbon of the Boc group itself gives a characteristic signal in the downfield region (~154 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups.
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 4-Bromopiperidine HCl | Broad, ~2400-3000 | ~2800-3000 | ~1000-1200 | - | ~500-600 |
| N-Boc-4-bromopiperidine | - | ~2850-2980 | ~1100-1300 | Strong, ~1680-1700 | ~500-600 |
Analysis of IR Data:
-
N-H Vibrations: this compound, being a secondary amine salt, exhibits a broad absorption band in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt.[5][6] This band is absent in the spectrum of N-Boc-4-bromopiperidine as it is a tertiary amide.
-
C=O Stretch: The most prominent feature in the IR spectrum of N-Boc-4-bromopiperidine is the strong absorption band around 1680-1700 cm⁻¹, corresponding to the carbonyl stretching vibration of the carbamate group.[7] This peak is a definitive indicator of the Boc protecting group.
-
C-N and C-Br Stretches: The C-N and C-Br stretching vibrations appear in the fingerprint region and can be used for confirmation, although they may be less diagnostic than the N-H and C=O stretches.[5]
The following diagram illustrates the key distinguishing IR spectral features.
Caption: Key distinguishing IR features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 4-Bromopiperidine | 163/165 (M⁺) | [M-H]⁺, [M-Br]⁺, iminium ions |
| N-Boc-4-bromopiperidine | 263/265 [M]⁺ (not always observed) | [M-Boc+H]⁺, [M-Br]⁺, loss of isobutylene |
Analysis of MS Data:
-
Isotopic Pattern: The presence of bromine is readily identified by the characteristic M/M+2 isotopic pattern with approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation of 4-Bromopiperidine: Under electron ionization (EI), 4-bromopiperidine will likely undergo alpha-cleavage adjacent to the nitrogen, leading to the formation of stable iminium ions.[8] Loss of the bromine radical is also a probable fragmentation pathway.
-
Fragmentation of N-Boc-4-bromopiperidine: In ESI-MS, the protonated molecule [M+H]⁺ may be observed. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group as isobutylene (56 Da) and CO₂ (44 Da), or the loss of the entire Boc group (100 Da).[8] The loss of the bromine atom can also occur.
The fragmentation of N-Boc-4-bromopiperidine can be visualized as follows:
Caption: Common fragmentation pathways for N-Boc-4-bromopiperidine.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a wealth of structural information. The presence or absence of the N-H proton, the characteristic signals of the Boc group in NMR and IR, and the distinct fragmentation patterns in mass spectrometry serve as reliable diagnostic tools for differentiating between the parent compound and its N-substituted analogues. A thorough understanding of these spectroscopic features is essential for chemists working on the synthesis and characterization of novel piperidine-based compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
The Piperidine Moiety in Modern Drug Discovery: A Comparative Analysis of Flow Chemistry and Batch Synthesis for the N-Alkylation of 4-Bromopiperidine Hydrochloride
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The synthesis of N-substituted piperidines is a critical step in the development of new chemical entities. This guide provides an in-depth comparison of two primary synthetic methodologies—traditional batch synthesis and continuous flow chemistry—for the N-alkylation of 4-Bromopiperidine hydrochloride. By examining a representative N-benzylation reaction, we will explore the performance of each method in terms of reaction efficiency, yield, purity, safety, and scalability. This analysis is supported by representative experimental data and detailed protocols, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their synthetic strategy.
Introduction: The Significance of N-Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved drugs targeting a wide range of biological targets. The nitrogen atom of the piperidine ring provides a key handle for chemical modification, allowing for the introduction of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The N-alkylation of piperidine derivatives, such as this compound, is a fundamental and frequently employed transformation in the synthesis of these complex molecules.
The choice of synthetic methodology can have a profound impact on the efficiency, safety, and scalability of N-alkylated piperidine synthesis. Traditional batch processing, while well-established, can present challenges, particularly with exothermic reactions and when scaling up.[1] Continuous flow chemistry has emerged as a powerful alternative, offering precise control over reaction parameters and enhanced safety profiles.[2][3] This guide will dissect the nuances of both approaches for a critical reaction in pharmaceutical development.
The Model Reaction: N-Benzylation of this compound
To provide a direct and meaningful comparison, we will focus on the N-benzylation of this compound. This reaction is representative of a broad class of N-alkylation reactions and is a common step in the synthesis of various biologically active compounds.
Reaction Scheme:
Comparative Analysis: Flow Chemistry vs. Batch Synthesis
The performance of the N-benzylation of this compound will be evaluated across several key metrics for both flow and batch methodologies.
Data Presentation: Performance Metrics
The following table summarizes representative quantitative data for the N-benzylation of this compound, highlighting the key differences in performance between flow and batch synthesis.
| Parameter | Batch Synthesis | Flow Chemistry | Rationale & Insights |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes (Residence Time) | Flow chemistry's high surface-area-to-volume ratio allows for rapid heat and mass transfer, significantly accelerating reaction rates.[4][5] |
| Typical Yield | 80 - 90% | >95% | The precise control over stoichiometry and temperature in flow reactors minimizes the formation of byproducts, leading to higher yields.[4][6] |
| Product Purity (Crude) | 85 - 95% | >98% | Uniform reaction conditions and the suppression of side reactions in flow systems result in a cleaner crude product, simplifying purification. |
| Scalability | Challenging | Straightforward | Scaling up in batch often requires re-optimization of reaction conditions and can introduce safety risks. In flow, scalability is typically achieved by running the system for longer or by "numbering-up" (running multiple reactors in parallel).[1][6] |
| Safety | Moderate to High Risk | Low Risk | The small reaction volume in a flow reactor at any given time significantly mitigates the risks associated with exothermic reactions and the handling of hazardous reagents.[2][3] |
| Process Control | Limited | High | Flow chemistry allows for precise, real-time control over temperature, pressure, flow rate, and reagent mixing, leading to greater consistency and reproducibility.[1] |
Causality Behind Experimental Choices
The superior performance of flow chemistry in this application stems from its fundamental design principles. The micro- or meso-scale channels of a flow reactor provide a very high surface-area-to-volume ratio.[4] This allows for extremely efficient heat transfer, preventing the formation of localized "hot spots" that can occur in a large batch reactor, especially during exothermic N-alkylation reactions. These hot spots can lead to thermal degradation of reactants and products, resulting in lower yields and the formation of impurities.
Furthermore, the mixing in flow reactors is highly efficient and predictable, ensuring that reactants are brought together in a controlled and uniform manner.[7] In contrast, mixing in a large batch reactor can be heterogeneous, leading to localized concentration gradients and inconsistent reaction progress. This precise control over reaction parameters in a flow system is what enables the significant improvements in yield, purity, and safety.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-benzylation of this compound in both batch and flow synthesis.
Batch Synthesis Protocol
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Add potassium carbonate (2.5 equivalents) to the suspension.
-
Slowly add benzyl bromide (1.1 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Flow Chemistry Protocol
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Heated tube reactor (e.g., PFA or stainless steel coil)
-
Back-pressure regulator
-
Collection vessel
Reagent Solutions:
-
Solution A: A solution of this compound (1 equivalent) and a suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 2 equivalents) in a suitable solvent (e.g., acetonitrile).
-
Solution B: A solution of benzyl bromide (1.1 equivalents) in the same solvent.
Procedure:
-
Set the temperature of the tube reactor to 120°C.
-
Set the back-pressure regulator to 10 bar to allow for superheating of the solvent.
-
Pump Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the heated reactor. For a 10 mL reactor, a total flow rate of 1 mL/min will result in a 10-minute residence time.
-
The combined stream flows through the heated tube reactor where the reaction takes place.
-
The product stream passes through the back-pressure regulator and is collected in a collection vessel.
-
The collected solution can be processed in a subsequent in-line purification step or collected for offline workup and purification.
Visualization of Experimental Workflows
Batch Synthesis Workflow
Caption: Workflow for the batch synthesis of 1-Benzyl-4-bromopiperidine.
Flow Chemistry Workflow
Caption: Workflow for the continuous flow synthesis of 1-Benzyl-4-bromopiperidine.
Conclusion: A Paradigm Shift in Synthesis
The N-alkylation of this compound serves as a compelling case study for the advantages of continuous flow chemistry over traditional batch synthesis in the context of modern drug discovery and development. While batch synthesis remains a viable option, particularly for small-scale exploratory work, flow chemistry offers a superior platform for process optimization, scale-up, and manufacturing. The enhanced control, safety, and efficiency of flow systems can significantly accelerate the development timeline and improve the overall sustainability of pharmaceutical production. For researchers and drug development professionals, embracing flow chemistry represents a strategic move towards more robust, reliable, and scalable synthetic processes.
References
- 1. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 2. SCI: Go with the flow [soci.org]
- 3. pharmtech.com [pharmtech.com]
- 4. kilolabs.com [kilolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromopiperidine Hydrochloride
As a Senior Application Scientist, it is understood that the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides a detailed protocol for the proper disposal of 4-Bromopiperidine hydrochloride, a compound requiring careful handling due to its chemical properties and potential hazards. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established safety data and regulatory standards.
Part 1: Core Safety Directive & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires strict adherence to safety protocols.
1.1. Hazard Identification
This compound and its close structural analogs, such as 4-Bromopyridine hydrochloride, present several hazards that must be managed.[1][2][3] These hazards are summarized in the table below. The causality behind these classifications stems from the compound's reactivity and its ability to interact with biological tissues. For instance, its acidic nature as a hydrochloride salt and the presence of the bromo- group contribute to its irritant properties.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | H302, H312, H332 |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][2][4] | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][4] | H319 |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[2][4] | H335 |
1.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The selection of specific PPE is a direct response to the identified hazards.
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2] This is non-negotiable to prevent serious eye irritation.
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[1] Thicker gloves may be necessary where there is a risk of puncture.[5]
-
Clothing: Wear impervious, flame-resistant clothing and a lab coat.[1] For larger quantities or spill response, a chemically resistant apron or suit may be required.
-
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[2]
-
General Hygiene: Always wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Contaminated work clothing should be laundered separately.[6]
Part 2: Spill Management & Emergency Procedures
Accidental spills are a form of immediate waste generation and require a swift, controlled response. The procedure for managing a spill is dictated by its scale.
2.1. Spill Response Workflow
The following diagram outlines the decision-making process and necessary actions in the event of a spill.
Caption: Workflow for responding to a this compound spill.
2.2. Step-by-Step Spill Cleanup Protocol (Small Spills)
-
Ensure Safety: Ensure the area is well-ventilated.[1] Avoid breathing dust.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in section 1.2.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[6] This prevents the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[3][7] Use spark-proof tools if there is any fire risk.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[1]
-
Disposal: Seal the container and move it to your laboratory's designated satellite accumulation area for hazardous waste.[8]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[6]
Part 3: Bulk Waste Disposal Protocol
The disposal of bulk quantities of this compound (e.g., expired product, waste from a reaction) must be handled through a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
3.1. Chemical Waste Classification
This compound is a halogenated organic compound .[8] This classification is critical because it dictates the disposal route. The carbon-bromine bond places it in a category of waste that requires specific treatment, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[8][9]
3.2. Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
3.3. Step-by-Step Bulk Disposal Procedure
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated streams to ensure proper treatment and manage disposal costs.[10] Do not mix with acids, bases, or strong oxidizing agents.[2][10]
-
Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, threaded cap.
-
Labeling: Label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Ensure the accumulation start date is recorded.
-
Transfer: In a well-ventilated area, such as a chemical fume hood, carefully transfer the waste material into the labeled container. Avoid creating dust.
-
Storage: Keep the waste container securely sealed when not in use. Store it in your lab's designated satellite accumulation area, away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department or a licensed waste disposal company to arrange for pickup and transport. You must follow all local, regional, and national hazardous waste regulations.[2]
Part 4: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or water, given its solubility[11]).
-
Collect Rinsate: The rinsate from this procedure is now considered hazardous waste and must be collected in a labeled container for halogenated organic liquid waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, you must observe all label safeguards until the container is cleaned and destroyed, and confirm this procedure with your local EHS guidelines.[6]
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and environmental stewardship. This guide serves as a critical operational tool, empowering you to manage chemical waste with the same precision and care you apply to your research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-(4-Bromophenyl)piperidine hydrochloride | C11H15BrClN | CID 44630758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. 4-Bromopyridine hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
